Product packaging for Thieno[2,3-d]pyridazin-4,7-dione(Cat. No.:)

Thieno[2,3-d]pyridazin-4,7-dione

Cat. No.: B12358575
M. Wt: 166.16 g/mol
InChI Key: NSSXUVVBLSMKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thieno[2,3-d]pyridazin-4,7-dione is a useful research compound. Its molecular formula is C6H2N2O2S and its molecular weight is 166.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2O2S B12358575 Thieno[2,3-d]pyridazin-4,7-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2N2O2S

Molecular Weight

166.16 g/mol

IUPAC Name

thieno[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C6H2N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H

InChI Key

NSSXUVVBLSMKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N=NC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic pathway, experimental protocols, and the characterization of the title compound, presenting data in a clear and accessible format.

Introduction

Thieno[2,3-d]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community. Their structural similarity to purine bases suggests potential interactions with various biological targets, making them scaffolds of interest for the development of novel therapeutic agents. The dione derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules, including halogenated precursors that can be further functionalized for structure-activity relationship (SAR) studies. This guide focuses on a direct and efficient method for the preparation and characterization of this important building block.

Synthetic Pathway

The most plausible and direct synthetic route to this compound involves a two-step process commencing from a commercially available starting material, dimethyl thiophene-2,3-dicarboxylate. The pathway consists of the formation of a key intermediate, thiophene-2,3-dicarbohydrazide, followed by a cyclization reaction to yield the target dione.

Synthesis_Pathway A Dimethyl thiophene-2,3-dicarboxylate B Thiophene-2,3-dicarbohydrazide A->B Hydrazine hydrate, Ethanol, Reflux C This compound B->C Acid-catalyzed cyclization

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Thiophene-2,3-dicarbohydrazide

Procedure: To a solution of dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in absolute ethanol, an excess of hydrazine hydrate (5-10 equivalents) is added. The reaction mixture is heated under reflux for 4-6 hours, during which a precipitate may form. After the reaction is complete, the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is washed with cold ethanol and dried under vacuum to yield thiophene-2,3-dicarbohydrazide.

Synthesis of this compound

Procedure: Thiophene-2,3-dicarbohydrazide (1 equivalent) is suspended in an aqueous solution of a mineral acid, such as hydrochloric acid. The mixture is heated with stirring for 1-2 hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with water to remove any residual acid, and then dried thoroughly to afford this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

ParameterData
Appearance Off-white to pale yellow solid
Melting Point >300 °C
IR (KBr, cm⁻¹) ~3200 (N-H), ~1670 (C=O)
¹H NMR Broad singlet corresponding to the two N-H protons
¹³C NMR Signals corresponding to the carbonyl carbons and thiophene carbons
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Dimethyl thiophene-2,3-dicarboxylate Step1 React with Hydrazine Hydrate Start->Step1 Intermediate Isolate Thiophene-2,3-dicarbohydrazide Step1->Intermediate Step2 Acid-Catalyzed Cyclization Intermediate->Step2 Product This compound Step2->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS MP Melting Point Determination Analysis->MP

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of this compound, a valuable intermediate for the development of novel heterocyclic compounds. The detailed experimental protocols and characterization data provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented workflow ensures a systematic approach to the preparation and verification of this key chemical entity.

Navigating the Physicochemical Landscape of Novel Thieno[2,3-d]pyridazin-4,7-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyridazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry. Its structural resemblance to purine has made it a target for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy.[1] This technical guide focuses on the physicochemical properties of a specific subclass: novel Thieno[2,3-d]pyridazin-4,7-dione derivatives. While specific data for these novel derivatives are emerging, this document provides a comprehensive overview of the available information on the parent scaffold and related compounds, details general experimental protocols for characterization, and explores potential biological signaling pathways.

I. Synthesis of the Thieno[2,3-d]pyridazine Core

The synthesis of the thieno[2,3-d]pyridazine core, including its dione derivatives, can be achieved through various strategies. These often involve the construction of either the thiophene or the pyridazine ring onto a pre-existing complementary ring system. Cyclization and condensation reactions are fundamental to these approaches.[1]

One common method involves the use of 2-aminothiophene-3-carboxylates or cyanides as starting materials, which can be cyclized with appropriate reagents to form the pyridazine ring. For the synthesis of dione derivatives, precursors containing ester or carboxylic acid functionalities are often utilized, which can then be converted to the corresponding diones.[2]

Synthesis_Workflow start Starting Materials (e.g., 2-Aminothiophene derivatives) step1 Cyclization/Condensation (e.g., with hydrazine derivatives) start->step1 step2 Intermediate (Functionalized Thieno[2,3-d]pyridazine) step1->step2 step3 Oxidation/Hydrolysis step2->step3 product This compound Derivative step3->product

II. Physicochemical Properties

Quantitative physicochemical data for novel this compound derivatives are not extensively available in the public domain. However, we can infer potential properties from the parent unsubstituted Thieno[2,3-d]pyridazine and the isomeric Thieno[2,3-d]pyrimidine-2,4-dione.

Table 1: Computed Physicochemical Properties of Parent Heterocyclic Systems

PropertyThieno[2,3-d]pyridazineThieno[2,3-d]pyrimidine-2,4-dione
Molecular Formula C₆H₄N₂SC₆H₄N₂O₂S
Molecular Weight 136.18 g/mol [3]168.18 g/mol [4]
XLogP3 0.9[3]0.5[4]
Hydrogen Bond Donors 0[3]2[4]
Hydrogen Bond Acceptors 2[3]2[4]
Polar Surface Area 54 Ų[3]86.4 Ų[4]
Rotatable Bond Count 0[3]0[4]

Note: These values are computationally derived and serve as estimates.

III. Experimental Protocols for Physicochemical Characterization

Standard methodologies are employed to determine the key physicochemical parameters of novel this compound derivatives.

A. Melting Point Determination

The melting point is a crucial indicator of purity.[5][6]

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[7]

  • The capillary tube is placed in a melting point apparatus.[6]

  • The sample is heated at a steady rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[5][6] A narrow melting range typically indicates a high degree of purity.[5]

Melting_Point_Workflow start Sample Preparation (Pulverize and pack capillary) step1 Place in Apparatus start->step1 step2 Heat at Controlled Rate step1->step2 step3 Observe Melting step2->step3 end Record Melting Range step3->end

B. Solubility Determination

Solubility is a critical factor for drug formulation and bioavailability.[8][9]

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a vial.[10]

  • The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

Solubility_Workflow start Weigh Compound and Add Solvent step1 Equilibrate (Agitate at constant T) start->step1 step2 Separate Phases (Filter/Centrifuge) step1->step2 step3 Analyze Supernatant (UV-Vis/HPLC) step2->step3 end Determine Concentration step3->end

C. pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Protocol (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.[12]

pKa_Workflow start Prepare Solution of Compound step1 Titrate with Acid/Base start->step1 step2 Measure pH step1->step2 step3 Plot Titration Curve step2->step3 end Determine pKa step3->end

D. LogP Determination (Shake-Flask Method)

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which affects its membrane permeability and interaction with biological targets.[13][14]

Protocol:

  • A solution of the compound is prepared in either water or n-octanol.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.

  • The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.[15]

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[13]

LogP_Workflow start Prepare Compound in n-Octanol/Water step1 Mix and Shake start->step1 step2 Separate Phases step1->step2 step3 Analyze Concentration in Each Phase step2->step3 end Calculate LogP step3->end

IV. Spectroscopic Data

The structures of novel this compound derivatives are elucidated using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound Derivatives

TechniqueExpected Data
¹H NMR Signals for aromatic protons on the thiophene ring and any substituents. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridazinedione ring.
¹³C NMR Resonances for the carbonyl carbons of the dione functionality, as well as for the carbons of the thiophene and pyridazine rings and any substituents.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the dione group, as well as C=C and C-N stretching vibrations within the heterocyclic rings.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the derivative, along with characteristic fragmentation patterns.

V. Biological Activity and Signaling Pathways

Thieno[2,3-d]pyridazine derivatives have garnered significant interest as potential inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1] While specific pathways for the 4,7-dione derivatives are not yet fully elucidated, the broader class of thienopyridazines has been shown to target kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphodiesterases (PDEs).[1][17]

Kinase_Inhibition_Pathway

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of these compounds should only be performed by trained professionals in a laboratory setting. The biological activities and pathways discussed are based on available research and may not be fully established for all novel derivatives.

References

Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyridazine core, a fused heterocyclic system, represents a promising scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the thieno[2,3-d]pyridazine scaffold, summarizing its synthesis, biological activities, and potential applications in drug discovery, with a focus on its anticancer and anti-inflammatory properties. While research on this specific scaffold is still emerging, this guide draws upon data from structurally related thieno[2,3-d]pyrimidines and other isomeric systems to highlight its potential and guide future research.

Synthesis of the Thieno[2,3-d]pyridazine Core

The synthesis of the thieno[2,3-d]pyridazine scaffold can be approached through various strategies, primarily involving the construction of either the pyridazine or the thiophene ring onto a pre-existing complementary ring system.

One common approach involves the use of a substituted thiophene as a starting material, followed by the annulation of the pyridazine ring. For instance, a substituted 3-aminothieno[2,3-b]pyridine can be reacted with various reagents to construct the fused pyridazine ring.

Another strategy begins with a pyridazine derivative, onto which the thiophene ring is built. This can be achieved through cyclization reactions of appropriately functionalized pyridazine precursors. For example, a 4-cyano-6-phenylpyridazine-3(2H)-thione can serve as a starting material for the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.[1]

A general synthetic workflow for the construction of a substituted thieno[2,3-d]pyridazine is depicted below:

G cluster_0 Synthesis of Thieno[2,3-d]pyridazine Core start Substituted Thiophene or Pyridazine Precursor step1 Functional Group Interconversion start->step1 step2 Cyclization/Condensation Reaction step1->step2 product Thieno[2,3-d]pyridazine Scaffold step2->product diversification Further Functionalization (e.g., Substitution, Cross-coupling) product->diversification derivatives Library of Thieno[2,3-d]pyridazine Derivatives diversification->derivatives

Synthetic workflow for thieno[2,3-d]pyridazine derivatives.

Therapeutic Potential and Biological Activity

The thieno[2,3-d]pyridazine scaffold and its isomers have demonstrated a wide range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. This activity is often attributed to their ability to act as inhibitors of key enzymes involved in disease progression, such as kinases and phosphodiesterases.

Anticancer Activity

Thieno[2,3-d]pyridazine derivatives and their structural relatives have shown promising anticancer activity against a variety of cancer cell lines. This is often achieved through the inhibition of protein kinases that are crucial for tumor growth and proliferation.

Kinase Inhibition:

Several classes of thienopyrimidine and thienopyridine derivatives have been identified as potent kinase inhibitors. While specific data for thieno[2,3-d]pyridazines is limited, the activity of these related compounds suggests that the thieno[2,3-d]pyridazine scaffold is a promising starting point for the design of novel kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2][3]

  • EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as dual EGFR/HER2 inhibitors.[4]

  • Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. Thieno[2,3-b]pyridine derivatives have been investigated as Pim-1 inhibitors.[5]

  • p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Pyridazine derivatives have been evaluated as inhibitors of p38 MAPK.[6]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. Thieno[3,2-c]pyrazoles have been identified as a novel class of Aurora kinase inhibitors.[7]

Cytotoxicity against Cancer Cell Lines:

The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyridazine-related scaffolds against different cancer cell lines. It is important to note that the data presented is for structurally similar, but not identical, heterocyclic systems.

Table 1: Cytotoxicity of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Derivatives

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
6a Thieno[2,3-c]pyridineHSC3 (Head and Neck)14.5[3]
RKO (Colorectal)24.4[3]
6i Thieno[2,3-c]pyridineHSC3 (Head and Neck)10.8[3]
T47D (Breast)11.7[3]
RKO (Colorectal)12.4[3]
MCF7 (Breast)16.4[3]
3g Thieno[2,3-b]pyridineMCF7 (Breast)32[5]
HEPG2 (Liver)45[5]
PC3 (Prostate)68[5]
HCT116 (Colon)89[5]
A549 (Lung)123[5]
3d Thieno[2,3-b]pyridineHCT116 (Colon)78[5]
6j Thieno[2,3-b]pyridineTDP1 Inhibition16.95[8]
7d Thieno[2,3-b]pyridineTDP1 Inhibition21.92[8]
4b Thieno[2,3-b]pyridineHepG-2 (Liver)3.12[9]
MCF-7 (Breast)20.55[9]
3b Thieno[2,3-b]pyridineCEM/ADR5000 (Leukemia)4.486[10][11]
CCRF-CEM (Leukemia)2.580[10][11]
21r Thieno[2,3-b]pyridineHCT-116 (Colon)0.025[12]
MDA-MB-231 (Breast)0.051[12]

Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
13g Thieno[2,3-d]pyrimidineHepG2 (Liver)7.592[4]
A431 (Skin)8.341[4]
13h Thieno[2,3-d]pyrimidineHCT-116 (Colon)9.874[4]
MCF-7 (Breast)10.342[4]
13k Thieno[2,3-d]pyrimidineA431 (Skin)11.246[4]
HepG2 (Liver)16.006[4]
KD-8 Thieno[2,3-d]pyrimidinePanc1 (Pancreatic)2.1 (average)[13]
SW1990 (Pancreatic)[13]
CT26 (Colon)[13]
10b Thieno[2,3-d]pyrimidineMCF-7 (Breast)19.4[14]
10e Thieno[2,3-d]pyrimidineMCF-7 (Breast)14.5[14]
l Thieno[2,3-d]pyrimidineMDA-MB-231 (Breast)27.6[12][15]
5 Thieno[2,3-d]pyrimidineMCF-7 (Breast)4.6 (µg/ml)[16]
8 Thieno[2,3-d]pyrimidineHepG-2 (Liver)7.23 (µg/ml)[16]
10 Thieno[2,3-d]pyrimidineMCF-7 (Breast)5.4 (µg/ml)[16]
12 Thieno[2,3-d]pyrimidineHepG-2 (Liver)7.9 (µg/ml)[16]
14 Thieno[2,3-d]pyrimidineMCF-7 (Breast)3.25 (µg/ml)[16]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. The thieno[2,3-d]pyridazine scaffold and its analogs have shown potential as anti-inflammatory agents, primarily through the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes.

PDE4 Inhibition:

PDE4 is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a second messenger that suppresses inflammatory responses.[15][17] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the downregulation of inflammatory mediators.[15] Pyrrolo[2,3-d]pyridazinone derivatives have been synthesized and identified as potent and selective PDE4 inhibitors.[18]

Table 3: PDE4 Inhibitory Activity of Pyrrolo[2,3-d]pyridazinone Derivatives

Compound IDTargetIC50 (µM)Reference
9e PDE4B0.32[18]
PDE4D2.5[18]

COX Inhibition:

Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19] A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing dual COX-1/COX-2 inhibition.[20]

Signaling Pathways

The therapeutic effects of thieno[2,3-d]pyridazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers a cascade of intracellular events that promote angiogenesis. Thieno[2,3-d]pyrimidine-based inhibitors can block this pathway, thereby inhibiting tumor growth.

G cluster_0 VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition.

PDE4 Signaling in Inflammation

PDE4 enzymes hydrolyze cAMP, a key regulator of inflammation. Inhibition of PDE4 by thieno[2,3-d]pyridazine derivatives can increase cAMP levels, leading to a reduction in the inflammatory response.

G cluster_1 PDE4 Signaling in Inflammation ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Inhibits Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->PDE4 Inhibits

PDE4 signaling pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of thieno[2,3-d]pyridazine drug discovery.

General Synthesis of a Substituted Thieno[2,3-c]pyridazine Derivative

This protocol describes a general method for the synthesis of a 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.[1]

  • Reaction Setup: A mixture of 4-cyano-6-phenylpyridazine-3(2H)-thione (0.01 mol) and ethyl chloroacetate (0.01 mol) is prepared in absolute ethanol (50 mL).

  • Addition of Base: Sodium ethoxide (0.01 mol) is added to the reaction mixture.

  • Reaction Conditions: The mixture is refluxed for 3 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific kinase.

  • Reaction Components: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer solution.

  • Inhibitor Addition: The test compound (e.g., a thieno[2,3-d]pyridazine derivative) is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing EDTA).

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric Assay: Using 32P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based assay.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a thieno[2,3-d]pyridazine derivative) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Drug Discovery Workflow

The discovery and development of a new drug is a complex and lengthy process. The following diagram illustrates a typical workflow for the discovery of a kinase inhibitor based on the thieno[2,3-d]pyridazine scaffold.

G cluster_2 Drug Discovery Workflow Target Target Identification & Validation (e.g., Kinase) HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead Optimization (SAR Studies) Hit->LeadGen Lead Lead Compound LeadGen->Lead Preclinical Preclinical Development (In vivo studies, Toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical drug discovery workflow.

Conclusion and Future Directions

The thieno[2,3-d]pyridazine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. While the majority of the research to date has focused on the isomeric thieno[2,3-d]pyrimidine system, the data presented in this guide suggests that the thieno[2,3-d]pyridazine core is a valuable and underexplored area of medicinal chemistry.

Future research should focus on:

  • Systematic Synthesis and Biological Evaluation: The synthesis and screening of a diverse library of thieno[2,3-d]pyridazine derivatives are needed to establish clear structure-activity relationships.

  • Exploration of a Wider Range of Biological Targets: While kinases and PDEs are promising targets, the potential of this scaffold against other target classes should be investigated.

  • In Vivo Studies: Promising lead compounds should be evaluated in relevant animal models to assess their efficacy and safety profiles.

By addressing these areas, the full therapeutic potential of the thieno[2,3-d]pyridazine scaffold can be unlocked, leading to the development of new and effective medicines for a range of diseases.

References

Spectroscopic and Structural Elucidation of Thieno[2,3-d]pyridazin-4,7-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues to infer its spectroscopic characteristics, potential synthetic routes, and biological relevance. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thieno[2,3-d]pyridazine derivatives.

Introduction

Thieno[2,3-d]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural similarity to purine bases makes them interesting candidates for interacting with various biological targets. The dione derivative, this compound, incorporates a pyridazine-3,6-dione moiety, a structural motif present in various biologically active compounds. This guide focuses on the key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this core structure.

Synthesis and Experimental Protocols

A potential synthetic pathway could start from a readily available 2,3-thiophenedicarboxylate derivative. The synthesis would likely proceed via the following key steps:

  • Preparation of Diethyl 2,3-thiophenedicarboxylate: This starting material can be synthesized through various established methods in organic chemistry.

  • Hydrazinolysis: Reaction of the diester with hydrazine hydrate would lead to the formation of the corresponding dihydrazide.

  • Cyclization: Intramolecular cyclization of the dihydrazide, potentially under thermal or acidic/basic conditions, would yield the target this compound.

It is important to note that optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve a good yield and purity of the final product.

General Experimental Protocol (Inferred):

A mixture of diethyl 2,3-thiophenedicarboxylate and an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, would be refluxed for several hours. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the precipitated solid collected by filtration, washed with a cold solvent, and dried. Further purification could be achieved by recrystallization from an appropriate solvent.

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the thiophene ring would likely appear as two distinct signals in the aromatic region. Due to the deshielding effect of the adjacent sulfur atom and the pyridazine ring, their chemical shifts would be anticipated in the range of δ 7.0-8.5 ppm. The NH protons of the pyridazinedione ring would likely appear as a broad singlet at a downfield chemical shift, typically >10 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl groups.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The two carbonyl carbons of the pyridazinedione ring are expected to resonate at a significantly downfield region, likely between 160 and 180 ppm. The four carbons of the thiophene ring and the two sp² carbons of the pyridazine ring would appear in the aromatic region, typically between 110 and 150 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.0 - 8.5dThiophene protons
¹H7.0 - 8.5dThiophene protons
¹H>10br sNH protons
¹³C160 - 180sC=O carbons
¹³C110 - 150sAromatic carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the carbonyl and N-H functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium-Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide)1650 - 1700Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1200 - 1350Medium

The presence of two carbonyl groups might lead to two distinct C=O stretching bands or a single broad band, depending on the molecular symmetry and intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺182.00Molecular Ion
[M-CO]⁺154.00Loss of a carbonyl group
[M-2CO]⁺126.00Loss of two carbonyl groups
[M-HNCO]⁺139.00Loss of isocyanic acid

The fragmentation pattern would likely involve the sequential loss of carbon monoxide (CO) molecules from the pyridazinedione ring. Other characteristic fragments could arise from the cleavage of the thiophene ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Visualization of Methodologies

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Diethyl 2,3-thiophenedicarboxylate + Hydrazine Hydrate Reaction Reflux in Ethanol Start->Reaction Isolation Filtration and Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry (EI, HRMS) Product->MS Molecular Weight and Fragmentation Analysis

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

Potential Biological Activity Pathway

While the specific biological activity of this compound is not yet established, related thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives have shown potential as kinase inhibitors. The following diagram illustrates a generalized signaling pathway where such a compound might act.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, based on data from analogous compounds. The presented information on NMR, IR, and Mass Spectrometry, along with a proposed synthetic workflow, offers a starting point for researchers interested in this heterocyclic core. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological properties of this compound. The potential for this class of molecules to act as kinase inhibitors warrants further investigation for drug development applications.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of Thieno[2,3-d]pyridazin-4,7-dione. This heterocyclic scaffold is a key component in medicinal chemistry, and understanding its fundamental quantum mechanical characteristics is pivotal for the rational design of novel therapeutics. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a roadmap for researchers in the field.

Theoretical Framework: Unveiling Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1] These methods allow for the precise calculation of a molecule's electronic structure, providing insights into its geometry, stability, reactivity, and spectroscopic properties. For a molecule like this compound, DFT can be employed to predict a range of crucial parameters that are often challenging to determine experimentally.

The core principle of DFT is to approximate the many-electron Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates. This approach significantly reduces the computational cost compared to traditional ab initio methods while maintaining a high level of accuracy.[2]

Computational Methodology: A Step-by-Step Protocol

The successful application of quantum chemical calculations hinges on a well-defined and reproducible computational protocol. The following steps outline a standard workflow for the theoretical analysis of this compound.

Molecular Structure Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure.

  • Software: Gaussian 09 or later versions are commonly used for these calculations.[1]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and robust choice for geometry optimizations of organic molecules.[2][3]

  • Basis Set: A split-valence basis set, such as 6-311G(d,p) or higher, provides a good balance between accuracy and computational cost.[1][4] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems.

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[3]

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. Key parameters include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[5]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.[5]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and global softness (σ).[5] These parameters provide quantitative measures of the molecule's reactivity.

Spectroscopic Properties Prediction

Quantum chemical calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

  • Vibrational Spectra (FT-IR and Raman): The vibrational frequencies and intensities can be calculated to aid in the assignment of experimental FT-IR and Raman spectra.[2][4] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

  • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule, providing information about the nature of the electronic transitions.[1][6]

Data Presentation: Tabulated Quantum Chemical Descriptors

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations on this compound and its derivatives. The values presented are illustrative and based on data reported for structurally related compounds in the literature.

Parameter Description Illustrative Value
Total Energy The total electronic energy of the molecule in its optimized geometry.-1720.34 a.u.[1]
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.6777 eV[3]
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-3.1147 eV[3]
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.2.5603 eV[3]
Dipole Moment A measure of the polarity of the molecule.~2-5 Debye

Table 1: Key Electronic Properties of this compound (Illustrative Values)

Descriptor Formula Illustrative Value
Ionization Potential (I) I ≈ -EHOMO5.6777 eV[3]
Electron Affinity (A) A ≈ -ELUMO3.1147 eV[3]
Electronegativity (χ) χ = (I + A) / 24.3962 eV
Chemical Hardness (η) η = (I - A) / 21.2815 eV
Global Softness (S) S = 1 / (2η)0.3902 eV-1
Electrophilicity Index (ω) ω = μ2 / (2η)3.7765 eV[3]

Table 2: Global Reactivity Descriptors (Illustrative Values)

Experimental Protocols: A Closer Look at the Methodology

The synthesis of Thieno[2,3-d]pyridazine derivatives often involves cyclization and condensation reactions.[7] For instance, the dione derivative can be synthesized through cyclization reactions of precursors containing both thieno and pyridazine moieties.[7] Halogenated thieno[2,3-d]pyridazines are valuable precursors for further functionalization and can be prepared by treating the dione derivative with a halogenating agent like phosphorus pentabromide (PBr₅).[7]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

G A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D No imaginary frequencies E Single-Point Energy Calculation D->E G TD-DFT Calculation D->G F Electronic Properties (HOMO, LUMO, etc.) E->F I Analysis and Interpretation F->I H Spectroscopic Properties (UV-Vis, IR, Raman) G->H H->I

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of this compound. By following the methodologies outlined in this guide, researchers can obtain valuable data on the electronic structure, reactivity, and spectroscopic characteristics of this important heterocyclic system. This knowledge is crucial for the rational design and development of new drug candidates with improved efficacy and selectivity. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics based on the Thieno[2,3-d]pyridazine scaffold.

References

The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyridazine scaffold has emerged as a significant purine bioisostere in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth investigation into the bioisosterism of thieno[2,3-d]pyridazines with purines, focusing on their synthesis, biological activities as kinase inhibitors and adenosine receptor modulators, and the underlying structural and physicochemical similarities. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Concept of Bioisosterism

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a cornerstone of modern drug design. The principle is based on the understanding that the spatial arrangement and electronic properties of a molecule are paramount to its interaction with biological targets. Purines, fundamental components of nucleic acids and key signaling molecules, are frequently targeted in therapeutic interventions. The thieno[2,3-d]pyridazine ring system, through the replacement of the imidazole ring of purine with a thiophene ring, presents a compelling bioisosteric scaffold.[1] This substitution maintains the overall shape and hydrogen bonding capabilities of the purine core while offering altered metabolic stability, solubility, and potential for novel intellectual property.

Physicochemical Properties: A Comparative Overview

The bioisosteric relationship is supported by a comparison of the physicochemical properties of the parent purine and thieno[2,3-d]pyridazine scaffolds.

PropertyPurineThieno[2,3-d]pyridazine
Molecular Formula C₅H₄N₄C₆H₄N₂S
Molecular Weight 120.12 g/mol 136.18 g/mol
LogP (calculated) -0.791.30
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 32
Aromatic Rings 22

Data sourced from PubChem.

While there are differences in properties like LogP and hydrogen bonding potential, the overall size, planarity, and presence of nitrogen atoms for potential interactions provide a strong basis for the bioisosteric replacement.

Synthetic Strategies for Thieno[2,3-d]pyridazines

The synthesis of the thieno[2,3-d]pyridazine core and its derivatives often commences with the construction of a substituted 2-aminothiophene, commonly achieved through the Gewald reaction.[2][3][4] This versatile multicomponent reaction provides a straightforward entry to the thiophene ring, which can then be annulated to form the pyridazine ring.

General Synthetic Workflow

A common synthetic pathway involves the following key steps:

  • Gewald Reaction: Synthesis of a 2-aminothiophene-3-carbonitrile precursor.

  • Pyridazine Ring Formation: Cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyridazinone core.

  • Chlorination: Conversion of the pyridazinone to a dichlorinated intermediate, providing reactive sites for further derivatization.

  • Functionalization: Nucleophilic substitution reactions to introduce various functionalities at the 4 and 7 positions.

G A Ketone/Aldehyde + α-Cyanoester + Sulfur B Gewald Reaction A->B C 2-Aminothiophene-3-carbonitrile B->C D Hydrazine Hydrate C->D F Hydrolysis/Cyclization C->F E Thieno[2,3-d]pyridazin-4-amine D->E G Thieno[2,3-d]pyridazin-4(5H)-one F->G H POCl₃ G->H J POCl₃/PCl₅ G->J I 4-Chlorothieno[2,3-d]pyridazine H->I L Nucleophilic Substitution (e.g., Amines, Alkoxides) I->L K 4,7-Dichlorothieno[2,3-d]pyridazine J->K K->L M Functionalized Thieno[2,3-d]pyridazines L->M

Figure 1: General synthetic workflow for thieno[2,3-d]pyridazines.
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitriles via Gewald Reaction [2][3][4]

This protocol describes a general procedure for the Gewald reaction.

  • Reaction Setup: To a solution of the appropriate ketone or aldehyde (1.0 eq) and an α-cyanoester (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene-3-carbonitrile.

Protocol 2: Synthesis of 4,7-Dichlorothieno[2,3-d]pyridazine

This protocol provides a method for creating a key intermediate for further derivatization.

  • Pyridazinone Formation: Reflux a solution of a suitable 2-aminothiophene-3-carboxamide in formic acid or formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: To the thieno[2,3-d]pyridazin-4,7(5H,6H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,7-dichlorothieno[2,3-d]pyridazine.

Protocol 3: Nucleophilic Substitution of 4,7-Dichlorothieno[2,3-d]pyridazine

This protocol describes the introduction of amino substituents.

  • Reaction Setup: Dissolve 4,7-dichlorothieno[2,3-d]pyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Amine Addition: Add the desired amine (2.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, the precipitated product is collected by filtration.

  • Purification: Wash the solid with the reaction solvent and then with diethyl ether to obtain the purified 4,7-disubstituted-thieno[2,3-d]pyridazine.

Biological Activity and Therapeutic Potential

The bioisosteric relationship between thieno[2,3-d]pyridazines and purines has been most extensively explored in the context of kinase inhibition and adenosine receptor modulation.

Kinase Inhibition

As bioisosteres of adenine, a key component of ATP, thieno[2,3-d]pyridazine derivatives have been designed as competitive inhibitors of the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyridazine and Related Derivatives

CompoundTarget KinaseIC₅₀ (µM)Cell LineReference
Thieno[2,3-d]pyrimidine derivativeFLT332.435-[5]
Thieno[2,3-d]pyrimidine derivativePIM-10.019-[6]
Thieno[2,3-d]pyrimidine derivativeJAK28.001HepG-2[7]

Note: Data for thieno[2,3-d]pyridazine derivatives is limited; the table includes data from the closely related and more extensively studied thieno[2,3-d]pyrimidine scaffold to illustrate the potential of this class of compounds.

Signaling Pathways Targeted by Thieno[2,3-d]pyridazine Analogues

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->VEGFR2

Figure 2: Inhibition of the VEGFR-2 signaling pathway.
  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its overactivation is implicated in various cancers.

G cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->EGFR

Figure 3: Inhibition of the EGFR signaling pathway.
  • CDK Signaling: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

G CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->CyclinD_CDK46

Figure 4: Inhibition of the CDK4/6-Rb pathway.
Adenosine Receptor Modulation

Adenosine, a purine nucleoside, exerts its physiological effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Thieno[2,3-d]pyridazine derivatives have been investigated as antagonists of these receptors, with potential applications in a range of therapeutic areas including neurodegenerative diseases, inflammation, and cancer.

Table 2: Adenosine Receptor Binding Affinity of Thieno[2,3-d]pyridazine and Related Derivatives

CompoundReceptor SubtypeKᵢ (nM)Assay TypeReference
Pyrazolo[3,4-d]pyridazine derivativeHuman A₁21Radioligand Binding[8]
Pyrazolo[3,4-d]pyridazine derivativeHuman A₃55Radioligand Binding[8]
Thieno[3,4-d]pyridazine derivativeHuman A₁pKᵢ = 8.24 (nM)Radioligand Binding[9]

Note: Data for thieno[2,3-d]pyridazine derivatives is emerging. The table includes data from closely related pyridazine-containing scaffolds to highlight the potential for this class of compounds to interact with adenosine receptors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

G A Prepare Kinase Reaction Mixture: - Kinase - Substrate - Buffer B Add Test Compound (Thieno[2,3-d]pyridazine derivative) A->B C Initiate Reaction with ATP (containing γ-³²P-ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F SDS-PAGE E->F G Autoradiography F->G H Quantify Phosphorylation G->H

Figure 5: Workflow for an in vitro kinase inhibition assay.

Procedure: [2][10][11]

  • Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and kinase assay buffer.

  • Compound Addition: Add the thieno[2,3-d]pyridazine test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation: Initiate the kinase reaction by adding ATP solution containing a tracer amount of radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][10][12][13]

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of Thieno[2,3-d]pyridazine derivative A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate Cell Viability (%) and IC₅₀ G->H

Figure 6: Workflow for the MTT assay.

Procedure: [4][10][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyridazine test compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of the compound.

Conclusion

The thieno[2,3-d]pyridazine scaffold represents a promising purine bioisostere with significant potential in drug discovery. Its structural and electronic similarity to purines allows it to effectively interact with purinergic targets such as kinases and adenosine receptors. The synthetic routes, particularly those employing the Gewald reaction, offer a versatile platform for the generation of diverse chemical libraries. While the full therapeutic potential of thieno[2,3-d]pyridazine derivatives is still under exploration, the existing data strongly supports their continued investigation as a privileged scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further direct comparative studies with purine analogues will be crucial to fully elucidate the nuances of this bioisosteric relationship and guide future drug design efforts.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Thieno[2,3-d]pyridazin-4,7-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, fused heterocyclic systems have garnered significant attention due to their diverse pharmacological activities. The thieno[2,3-d]pyridazine core, a bioisostere of purine, has emerged as a promising scaffold, with its derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the discovery of novel thieno[2,3-d]pyridazin-4,7-dione analogs, focusing on synthetic methodologies, biological evaluation, and the elucidation of their mechanism of action. While direct and extensive research on the this compound core is still emerging, this guide draws upon the wealth of information available for the closely related and extensively studied thieno[2,3-d]pyrimidine and other thienopyridazine analogs to provide a foundational understanding and a roadmap for future research and development in this exciting area.

Data Presentation: Biological Activities of Thienopyridazine and Thienopyrimidine Analogs

The following tables summarize the quantitative biological activity data for a selection of thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine analogs from various studies. This data provides a comparative view of the potency of these compounds against different biological targets, primarily focused on anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cell Line [1]

CompoundStructureIC50 (µM)[1]
9 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfanilamide27.83[1]
10 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfathiazole34.64[1]
11 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadiazine37.78[1]
12 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfamerazine29.22[1]
13 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadimethoxazine22.52[1]
14 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadoxine22.12[1]
Doxorubicin Standard Chemotherapeutic Agent30.40[1]

Table 2: Cytotoxicity of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives [2]

CompoundRIC50 (µM) vs. MCF-7[2]IC50 (µM) vs. HCT-116[2]IC50 (µM) vs. PC-3[2]
9 H71.8 ± 1.05>100>100
10a 4-chlorophenyl60.6 ± 0.45>100>100
10b 4-bromophenyl19.4 ± 0.2265.12 ± 1.2530.11 ± 0.88
10e anthracen-9-yl14.5 ± 0.3057.01 ± 0.9525.23 ± 0.55
Doxorubicin -40.0 ± 3.945.2 ± 2.555.7 ± 4.2

Table 3: D-Dopachrome Tautomerase (MIF2) Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [3]

CompoundR1R2IC50 (µM)[3]
3a (R110) n-butyl4-chlorophenyl15 ± 0.8[3]
3b n-butyl4-bromophenyl7.2 ± 0.6[3]
5d benzyl4-chlorophenyl1.0 ± 0.1[3]
4-CPPC (control) --47 ± 7.2[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thienopyridazine and thienopyrimidine analogs, adapted from the available literature. These protocols can serve as a foundation for the development of novel this compound derivatives.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.[4][5]

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of an appropriate ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), a catalytic amount of a base such as triethylamine or morpholine (2 mmol) is added.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 2-6 hours), monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one ring

  • A mixture of the 2-aminothiophene-3-carbonitrile derivative (5 mmol) and an appropriate cyclizing agent such as formamide (15 mL) or formic acid (10 mL) is heated at reflux for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude thieno[2,3-d]pyrimidin-4(3H)-one is purified by recrystallization.

Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives[3]
  • To a solution of a 2-aminothiophene-3-carboxamide derivative (1 mmol) in a suitable solvent like anhydrous tetrahydrofuran (THF) or dioxane (10 mL), 1,1'-carbonyldiimidazole (CDI) (1.2 mmol) is added.

  • The reaction mixture is stirred at room temperature or heated to 50-60 °C for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with water.

  • The resulting solid is collected by filtration, washed with water, and dried to afford the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Purification can be achieved by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A known anticancer drug (e.g., doxorubicin) is used as a positive control.

  • After a 48-72 hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

In Vitro Kinase Inhibition Assay
  • The inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2, PI3K) is determined using a variety of available assay formats, such as enzyme-linked immunosorbent assay (ELISA)-based methods, radiometric assays, or fluorescence-based assays.

  • For a typical ELISA-based assay, the kinase, a substrate peptide, and ATP are incubated in a buffer solution in the presence of various concentrations of the test compounds.

  • After the incubation period, the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate.

  • The signal is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate that produces a colorimetric or chemiluminescent signal.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the discovery of this compound analogs.

G cluster_synthesis General Synthetic Workflow for Thieno-fused Pyridazines start Starting Materials (e.g., Substituted Thiophene) intermediate Key Intermediate (e.g., 2-aminothiophene-3-carboxylate) start->intermediate Gewald Reaction cyclization Cyclization Reaction (e.g., with Hydrazine derivative) intermediate->cyclization product This compound Analog cyclization->product

A generalized synthetic workflow for thieno-fused pyridazine analogs.

G cluster_screening In Vitro Biological Evaluation Workflow cluster_cell_based Cell-Based Assays cluster_enzyme_based Enzyme-Based Assays Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Treatment with Analogs IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Target Kinase Target Kinase Kinase Inhibition Assay Kinase Inhibition Assay Target Kinase->Kinase Inhibition Assay Incubation with Analogs Kinase Inhibition Assay->IC50 Determination Data Analysis Synthesized Analogs Synthesized Analogs Synthesized Analogs->Cancer Cell Lines Synthesized Analogs->Target Kinase

A typical workflow for the in vitro biological evaluation of novel analogs.

G cluster_pathway Hypothesized Kinase Inhibition Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (RTK)->RAS/RAF/MEK/ERK Pathway This compound Analog This compound Analog This compound Analog->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival

A hypothesized signaling pathway for kinase inhibition by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a relatively unexplored area with significant potential for the discovery of novel therapeutic agents. While direct and extensive data on this specific core remains limited, the wealth of information on the closely related thieno[2,3-d]pyrimidine and other thienopyridazine analogs provides a strong foundation for future research. The synthetic methodologies, biological evaluation protocols, and hypothesized mechanisms of action outlined in this guide offer a clear starting point for researchers in this field.

Future efforts should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship (SAR). Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential drug candidates. The combination of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Preliminary Biological Screening of Thieno[2,3-d]pyridazin-4,7-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyridazine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules.[1] While its isomeric cousin, the thieno[2,3-d]pyrimidine core, has been extensively studied for a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents, the thieno[2,3-d]pyridazine system remains a comparatively underexplored area with potential for novel drug discovery.[2][3]

This guide focuses on the preliminary biological screening of compounds based on the Thieno[2,3-d]pyridazin-4,7-dione core. It outlines common synthetic strategies, details essential experimental protocols for biological evaluation, presents available data, and illustrates key workflows and pathways. Given the nascent state of research on this specific dione, this guide also incorporates established methodologies from the closely related and well-documented thieno[2,3-d]pyrimidine and pyridazinone series to provide a comprehensive framework for researchers.

Synthetic Strategies and Experimental Workflows

The synthesis of this compound and its derivatives typically involves multi-step reactions starting from appropriate thiophene precursors. A generalized workflow for the synthesis and subsequent biological screening is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Thiophene Precursors step1 Gewald Reaction start->step1 step2 Cyclization with Hydrazine step1->step2 core This compound Core step2->core step3 Functionalization / Derivatization screen1 Primary Screening (e.g., NCI-60 Single Dose) step3->screen1 Test Compounds core->step3 screen2 Secondary Screening (e.g., MTT Assay, IC50) screen1->screen2 screen3 Mechanism of Action (e.g., Kinase Assay) screen2->screen3 screen4 Data Analysis & SAR screen3->screen4

Caption: General workflow from synthesis to biological screening.

Experimental Protocols

Detailed and reproducible protocols are critical for the preliminary screening of novel compounds. The following sections describe standard methodologies frequently employed for evaluating thienopyrimidine and pyridazinone derivatives, which are directly applicable to the this compound series.

In Vitro Anticancer Activity (Cell Proliferation Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for preliminary anticancer screening.[4][5][6]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for hepatocellular carcinoma, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][5][7]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds, dissolved in DMSO and diluted with media, are added to the wells at various concentrations. Control wells receive DMSO-containing media only. The plates are then incubated for a period of 48 to 72 hours.[4][8]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors, a likely mechanism of action for related pyridazinone compounds as well.[2][5][9] Assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, EGFR, ROCK).[5][9][10]

Methodology (Example: VEGFR-2 Kinase Assay):

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase buffer, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the purified recombinant VEGFR-2 enzyme.

  • Inhibitor Addition: The test compounds are added to the wells at varying concentrations. A known inhibitor (e.g., Sorafenib) is used as a positive control.[5][6]

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The level of substrate phosphorylation is quantified. This is often done using an ELISA-based method where a specific antibody recognizes the phosphorylated substrate. The signal is typically generated by a horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.

  • Data Analysis: The signal intensity is measured, and the percentage of kinase inhibition is calculated. IC₅₀ values are determined from the dose-response curves.

G compound Inhibitor (this compound) kinase Kinase (e.g., VEGFR-2) ATP Binding Site Substrate Binding Site compound->kinase:atp Binds to active site products ADP + Phosphorylated Substrate kinase->products Phosphorylation blocked Inhibition (No Reaction) kinase->blocked atp ATP atp->kinase:atp substrate Substrate Protein substrate->kinase:subst

Caption: Mechanism of competitive kinase inhibition.

Data Presentation

Quantitative data from biological screenings should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Anticancer Activity Data

The following table presents representative data for thieno[2,3-d]pyrimidine derivatives, which serves as a valuable reference for the type of activity that may be expected from the pyridazine series.

Table 1: Representative In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound ID Target Cell Line Assay Type IC₅₀ (µM) Reference
17f HCT-116 (Colon) MTT 2.80 ± 0.16 [5][6]
HepG2 (Liver) MTT 4.10 ± 0.45 [5][6]
Compound l MDA-MB-231 (Breast) Not Specified 27.6 [11][12]
Compound 4x HL-60 (Leukemia) MTT 10.2 ± 0.20 [8]
Compound B1 H1975 (Lung, EGFR Mutant) MTT 0.087 [10]
Compound B7 H1975 (Lung, EGFR Mutant) MTT 0.023 [10]
Doxorubicin HL-60 (Leukemia) MTT 1.08 ± 0.12 [8]

| Paclitaxel | MDA-MB-231 (Breast) | Not Specified | 29.3 |[11][12] |

Note: This data is for the thieno[2,3-d]pyrimidine scaffold and is presented for comparative purposes.

Kinase Inhibition Data

The inhibitory activity against specific protein kinases is a key dataset for targeted drug development.

Table 2: Representative Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound ID Target Kinase IC₅₀ (µM) Reference
17f VEGFR-2 0.23 ± 0.03 [6]
8k ROCK I 0.004 [9]
ROCK II 0.001 [9]
B1 EGFRL858R/T790M 0.013 [10]
B7 EGFRL858R/T790M 0.0059 [10]

| Sorafenib | VEGFR-2 | 0.23 ± 0.04 |[6] |

Note: This data is for the thieno[2,3-d]pyrimidine scaffold and is presented for comparative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Preliminary biological screening should focus on evaluating the anticancer and kinase inhibitory potential of newly synthesized derivatives, leveraging the robust and well-established protocols used for the analogous thienopyrimidine series. Systematic data collection and analysis will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds. Future work should aim to expand the library of dione derivatives and explore a wider range of biological targets to fully elucidate the therapeutic potential of this heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the preparation of the key intermediate, 2,3-thiophenedicarboxylic acid, followed by its esterification to dimethyl 2,3-thiophenedicarboxylate, and subsequent cyclocondensation with hydrazine hydrate. This protocol includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Thieno[2,3-d]pyridazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The structural motif of a thiophene ring fused to a pyridazine ring forms the core of various compounds with potential therapeutic applications, including as kinase inhibitors for anticancer therapy, as well as agents with anti-inflammatory and antimicrobial properties. The dione functionality at the 4 and 7 positions of the pyridazine ring offers sites for further chemical modification, making this compound a valuable scaffold for the synthesis of compound libraries in drug discovery programs.

This application note outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound. The described multi-step synthesis is designed to be accessible to researchers with a standard background in organic synthesis.

Overall Synthetic Scheme

G cluster_0 Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclocondensation start 2,3-Dimethylthiophene intermediate1 2,3-Bis(bromomethyl)thiophene start->intermediate1 NBS, BPO, CCl4, reflux intermediate2 2,3-Thiophenedicarbaldehyde intermediate1->intermediate2 Hexamethylenetetramine, Sommelet Reaction product1 2,3-Thiophenedicarboxylic Acid intermediate2->product1 KMnO4, H2O, reflux product1_ref 2,3-Thiophenedicarboxylic Acid product2 Dimethyl 2,3-thiophenedicarboxylate product1_ref->product2 Methanol, H2SO4 (cat.), reflux product2_ref Dimethyl 2,3-thiophenedicarboxylate final_product This compound product2_ref->final_product Hydrazine hydrate, Ethanol, reflux

Figure 1: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid

This step involves a three-stage process starting from 2,3-dimethylthiophene: bromination, oxidation to the dialdehyde, and subsequent oxidation to the dicarboxylic acid.

1.1: Synthesis of 2,3-Bis(bromomethyl)thiophene

  • Materials:

    • 2,3-Dimethylthiophene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl4)

  • Procedure:

    • To a solution of 2,3-dimethylthiophene (0.1 mol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (0.2 mol) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain 2,3-bis(bromomethyl)thiophene.

1.2: Synthesis of 2,3-Thiophenedicarbaldehyde

  • Materials:

    • 2,3-Bis(bromomethyl)thiophene

    • Hexamethylenetetramine

    • Chloroform

    • Hydrochloric acid (HCl)

  • Procedure (Sommelet Reaction):

    • Dissolve 2,3-bis(bromomethyl)thiophene (0.05 mol) in chloroform (150 mL) and add hexamethylenetetramine (0.11 mol).

    • Heat the mixture to reflux for 3-4 hours.

    • After cooling, add water (100 mL) and continue stirring for another hour.

    • Acidify the mixture with concentrated hydrochloric acid and heat under reflux for 1 hour.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,3-thiophenedicarbaldehyde, which can be purified by column chromatography.

1.3: Synthesis of 2,3-Thiophenedicarboxylic Acid

  • Materials:

    • 2,3-Thiophenedicarbaldehyde

    • Potassium permanganate (KMnO4)

    • Water

  • Procedure:

    • Suspend 2,3-thiophenedicarbaldehyde (0.03 mol) in water (100 mL).

    • Slowly add a solution of potassium permanganate (0.07 mol) in water (150 mL) to the suspension while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

    • Heat the mixture to reflux for 2-3 hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3-thiophenedicarboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product of this step.

Step Reactant Reagents Product Yield (%) Reference
1.12,3-DimethylthiopheneNBS, BPO, CCl42,3-Bis(bromomethyl)thiophene70-80[1]
1.22,3-Bis(bromomethyl)thiopheneHexamethylenetetramine, CHCl3, HCl2,3-Thiophenedicarbaldehyde50-60[1]
1.32,3-ThiophenedicarbaldehydeKMnO4, H2O2,3-Thiophenedicarboxylic Acid80-90[2]

Table 1: Summary of quantitative data for the synthesis of 2,3-thiophenedicarboxylic acid.

Step 2: Synthesis of Dimethyl 2,3-thiophenedicarboxylate
  • Materials:

    • 2,3-Thiophenedicarboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H2SO4)

  • Procedure (Fischer Esterification):

    • Suspend 2,3-thiophenedicarboxylic acid (0.02 mol) in methanol (50 mL).[3]

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.[3]

    • Heat the mixture to reflux for 8-12 hours, until the starting material is no longer visible by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl 2,3-thiophenedicarboxylate.

Step Reactant Reagents Product Yield (%) Reference
22,3-Thiophenedicarboxylic AcidMethanol, H2SO4 (cat.)Dimethyl 2,3-thiophenedicarboxylate>90[3]

Table 2: Summary of quantitative data for the esterification step.

Step 3: Synthesis of this compound
  • Materials:

    • Dimethyl 2,3-thiophenedicarboxylate

    • Hydrazine hydrate (N2H4·H2O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve dimethyl 2,3-thiophenedicarboxylate (0.01 mol) in ethanol (30 mL).

    • Add hydrazine hydrate (0.02 mol) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours. A precipitate should form as the reaction progresses.

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to yield this compound.

Step Reactant Reagents Product Yield (%) Reference
3Dimethyl 2,3-thiophenedicarboxylateHydrazine hydrate, EthanolThis compound85-95Analogous reactions suggest high yields.

Table 3: Summary of quantitative data for the cyclocondensation step.

Characterization Data

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Spectroscopic Data
2,3-Thiophenedicarboxylic AcidC6H4O4S172.16White solid>3001H NMR, 13C NMR, IR
Dimethyl 2,3-thiophenedicarboxylateC8H8O4S200.21White solid148.5-149.5[4]1H NMR, 13C NMR, IR
This compoundC6H4N2O2S168.18Off-white to yellow solid>3001H NMR, 13C NMR, IR, MS

Table 4: Physicochemical and spectroscopic characterization data.

Visualization of Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid cluster_step2 Step 2: Esterification cluster_step3 Step 3: Cyclocondensation Start 2,3-Dimethylthiophene in CCl4 Add_NBS_BPO Add NBS and BPO Start->Add_NBS_BPO Reflux1 Reflux 4-6h Add_NBS_BPO->Reflux1 Filter1 Filter Succinimide Reflux1->Filter1 Wash1 Wash with NaHCO3 and Brine Filter1->Wash1 Dry_Concentrate1 Dry and Concentrate Wash1->Dry_Concentrate1 Distill Vacuum Distillation Dry_Concentrate1->Distill Intermediate1 2,3-Bis(bromomethyl)thiophene Distill->Intermediate1 Intermediate1_ref 2,3-Thiophenedicarboxylic Acid in Methanol Add_H2SO4 Add cat. H2SO4 Intermediate1_ref->Add_H2SO4 Reflux2 Reflux 8-12h Add_H2SO4->Reflux2 Concentrate2 Concentrate Reflux2->Concentrate2 Extract_Wash2 Extract with Ether, Wash with NaHCO3 Concentrate2->Extract_Wash2 Dry_Concentrate2 Dry and Concentrate Extract_Wash2->Dry_Concentrate2 Intermediate2 Dimethyl 2,3-thiophenedicarboxylate Dry_Concentrate2->Intermediate2 Intermediate2_ref Dimethyl 2,3-thiophenedicarboxylate in Ethanol Add_Hydrazine Add Hydrazine Hydrate Intermediate2_ref->Add_Hydrazine Reflux3 Reflux 6-8h Add_Hydrazine->Reflux3 Cool_Filter Cool and Filter Reflux3->Cool_Filter Wash_Dry Wash with Ethanol and Dry Cool_Filter->Wash_Dry Final_Product This compound Wash_Dry->Final_Product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a comprehensive and detailed guide for the multi-step synthesis of this compound. By following the outlined procedures, researchers in the fields of organic synthesis, medicinal chemistry, and drug development can reliably produce this valuable heterocyclic scaffold for further investigation and derivatization. The provided quantitative data and characterization information will aid in the successful execution and validation of the synthesis.

References

Application Notes: Thieno[2,3-d]pyridazin-4,7-dione and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thieno[2,3-d]pyridazine core structure, a fused heterocyclic system combining a thiophene and a pyridazine ring, represents a versatile scaffold in medicinal chemistry.[1] Derivatives of this and structurally related scaffolds, such as thieno[2,3-d]pyrimidines, have garnered significant attention for their potent anticancer activities. These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes like protein kinases and Poly(ADP-ribose) polymerase (PARP), induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2][3] This document provides an overview of the application of these compounds in cancer cell line studies, summarizing their efficacy and outlining detailed protocols for their investigation.

Mechanism of Action

Thieno[2,3-d]pyridazine derivatives and their analogs have been shown to target several key pathways crucial for cancer cell proliferation and survival:

  • Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are often overexpressed or dysregulated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[2][4][5] By blocking these kinases, the compounds disrupt signaling pathways that control cell growth, division, and survival.

  • PARP Inhibition: Certain pyridazinone-containing structures are potent inhibitors of PARP, an enzyme critical for DNA single-strand break repair.[3][6] In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7]

  • Induction of Apoptosis: A primary outcome of treatment with these compounds is the induction of apoptosis. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[8][9][10]

  • Cell Cycle Arrest: These molecules can halt the progression of the cell cycle, frequently at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[2][11][12]

Quantitative Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of various thieno[2,3-d]pyrimidine/pyridazine analogs across a range of human cancer cell lines.

Compound Class/ReferenceCancer Cell LineCell TypeIC50 (µM)
Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15)[13]A549Non-small cell lung cancer0.94
Thieno[2,3-d]pyrimidine (Compound 5)[4][9]HepG-2Hepatocellular carcinoma<10
Thieno[2,3-d]pyrimidine (Compound 8)[4][9]MCF-7Breast adenocarcinoma<10
Thieno[2,3-c]pyridine (Compound 6i)[11]HSC3Head and Neck Cancer10.8
Thieno[2,3-c]pyridine (Compound 6i)[11]T47DBreast Cancer11.7
Thieno[2,3-c]pyridine (Compound 6i)[11]RKOColorectal Carcinoma12.4
Thieno[3,2-d]pyrimidine (Compound 6e)[2]HeLaCervical Cancer~1.0 - 3.0
Thieno[2,3-d]pyrimidine (Compound 5d)[14]A549Non-small cell lung cancer1.0 (MIF2 Tautomerase)
Thieno[2,3-d]triazolo[1,5-a]pyrimidine (10e)[5]MCF-7Breast adenocarcinoma14.5

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental procedures associated with the study of Thieno[2,3-d]pyridazin-4,7-dione and its analogs.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells in 96-well Plates incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat with Thieno[2,3-d]pyridazinone (Varying Concentrations) incubate1->treat incubate2 Incubate (48-72h) for drug effect treat->incubate2 mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate2->mtt incubate3 Incubate (2-4h) for formazan formation mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate Cell Viability and Determine IC50 read->analyze

Caption: Workflow for assessing cancer cell cytotoxicity using the MTT assay.

G cluster_pathway Mechanism of Apoptosis Induction drug Thieno[2,3-d]pyridazinone Derivative stress Cellular Stress / DNA Damage drug->stress bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) stress->bcl2 bax Bax (Pro-apoptotic) (Upregulated) stress->bax mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by thieno-pyridazine derivatives.

G cluster_pathway Kinase Inhibition Signaling Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream drug Thieno[2,3-d]pyridazinone Derivative drug->receptor Binds to ATP-binding site atp ATP atp->receptor proliferation Cell Proliferation, Survival, and Growth downstream->proliferation

References

Application Notes and Protocols: Thieno[2,3-d]pyridazin-4,7-dione Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyridazine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines, which are key components of nucleic acids. This structural analogy suggests that derivatives of thieno[2,3-d]pyridazine may interact with biological targets that recognize purines, such as protein kinases.[1] Kinases play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer, making them a prime target for therapeutic intervention. While the closely related thieno[2,3-d]pyrimidine scaffold has been extensively studied for its kinase inhibitory activity, the thieno[2,3-d]pyridazin-4,7-dione core represents a less explored but potentially valuable chemotype for the development of novel kinase inhibitors. These derivatives are being investigated for their anticancer effects by inhibiting various protein kinases and enzymes essential for tumor growth and progression.[1]

This document provides an overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives as kinase inhibitors. Due to the limited specific data on the kinase inhibitory activity of this compound derivatives, data from the closely related and well-studied thieno[2,3-d]pyrimidine derivatives will be used as a reference to illustrate the potential of this class of compounds.

Data Presentation: Kinase Inhibitory Activity

Quantitative data on the kinase inhibitory activity of thieno[2,3-d]pyridazine derivatives is still emerging. However, the inhibitory profiles of analogous thieno[2,3-d]pyrimidine derivatives provide valuable insights into the potential of this scaffold. The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against various kinases.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against ROCK Kinases

Compound IDTarget KinaseIC50 (µM)Reference
8k ROCK I0.004[2]
8k ROCK II0.001[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

Compound IDTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23[3]
Sorafenib (Control)VEGFR-20.23[3]

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against FLT3 Kinase

CompoundTarget Kinase% Inhibition at 20 µMIC50 (µM)Reference
5 Kinase Panel80.29%32.435[4]
8 Kinase Panel79.35%40.55[4]
9b Kinase Panel81.8%39.61[4]
10 Kinase Panel79.19%40.04[4]

FLT3: FMS-like tyrosine kinase 3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through cyclization reactions.[1] A common strategy involves the use of a substituted thiophene precursor which is then cyclized to form the pyridazine ring.

Protocol: Synthesis of a Dihydrothis compound Derivative

This protocol is a general representation based on common cyclization methods.

Materials:

  • Substituted thienyl hydrazine

  • Appropriate dicarbonyl compound (e.g., a dialdehyde or diketone)

  • Anhydrous solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve the substituted thienyl hydrazine in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the dicarbonyl compound to the solution, followed by the catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired this compound derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Plate reader capable of measuring luminescence, fluorescence, or absorbance

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is proportional to the amount of phosphorylated substrate, which reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[3]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_cell Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->Receptor_Tyrosine_Kinase Binds Thieno_Derivative Thieno[2,3-d]pyridazin- 4,7-dione Derivative Thieno_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP binding ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to

Caption: General mechanism of kinase inhibition by this compound derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Determine_IC50->Cell_Based_Assay Evaluate_Cytotoxicity Evaluate Cytotoxicity (IC50) Cell_Based_Assay->Evaluate_Cytotoxicity Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-Kinase) Evaluate_Cytotoxicity->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for the evaluation of this compound derivatives as kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Core Essential for scaffold orientation in ATP binding pocket Substituents Substituents at R1, R2, etc. Modification 1 Modification 2 Modification 3 Core->Substituents Functionalization Activity Biological Activity Potency (IC50) Selectivity Cellular Activity Substituents:f0->Activity:p0 Influences Substituents:f1->Activity:p1 Influences Substituents:f2->Activity:p2 Influences

Caption: Logical relationship in the structure-activity relationship (SAR) studies of kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyridazin-4,7-dione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting high-throughput screening (HTS) assays on Thieno[2,3-d]pyridazin-4,7-dione libraries to identify potential inhibitors of key cancer-related targets, including Poly(ADP-ribose) polymerase 1 (PARP1), Epidermal Growth Factor Receptor (EGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase B (AKT1).

Introduction

The Thieno[2,3-d]pyridazine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This compound, a core component of this class, serves as a valuable starting point for the synthesis of diverse compound libraries. These libraries have shown potential as inhibitors of various enzymes implicated in cancer progression, such as kinases and DNA repair enzymes. High-throughput screening (HTS) is a critical tool for efficiently evaluating these large compound libraries to identify initial "hit" compounds with desired biological activity. This document outlines detailed protocols for two robust and widely used HTS technologies, Fluorescence Polarization (FP) and AlphaScreen, tailored for screening this compound libraries against PARP1 and key protein kinases.

Target Selection and Signaling Pathways

The selection of appropriate biological targets is crucial for a successful drug discovery campaign. Based on existing research, this compound derivatives have shown inhibitory potential against the following key targets involved in cancer cell proliferation, survival, and DNA repair:

  • PARP1: A key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.

  • EGFR: A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.

  • ROCK: A serine/threonine kinase that is a downstream effector of the small GTPase RhoA and is involved in cell adhesion, motility, and proliferation.

  • AKT1: A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the selected targets.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thieno_pyridazinedione This compound Inhibitor Thieno_pyridazinedione->EGFR Inhibits ROCK_Signaling_Pathway GPCR GPCR / Other Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fibers Cell Contraction & Motility Cofilin->Actin Thieno_pyridazinedione This compound Inhibitor Thieno_pyridazinedione->ROCK Inhibits AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT1->Downstream Survival Cell Survival & Proliferation Downstream->Survival Thieno_pyridazinedione This compound Inhibitor Thieno_pyridazinedione->AKT1 Inhibits HTS_Workflow Start Start Library_Prep Compound Library Preparation (Thieno[2,3-d]pyridazin-4,7-diones) Start->Library_Prep Assay_Plate Dispense Compounds to 384-well Assay Plate Library_Prep->Assay_Plate Reagent_Add Add Assay Reagents (Enzyme, Substrate/Probe, etc.) Assay_Plate->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection (FP or AlphaScreen Reader) Incubation->Detection Data_Analysis Data Analysis (Z', S/B, Hit Identification) Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Application Notes and Protocols for Thieno[2,3-d]pyridazin-4,7-dione as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyridazine-4,7-dione core is a promising heterocyclic scaffold for the development of novel therapeutics. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the design of inhibitors targeting various enzymes implicated in disease. This document provides an overview of the potential applications of this scaffold, drawing parallels from the closely related and more extensively studied thieno[2,3-d]pyrimidine core, and offers detailed protocols for the synthesis and evaluation of its derivatives.

Introduction to the Thieno[2,3-d]pyridazin-4,7-dione Scaffold

The this compound scaffold belongs to the family of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its structural similarity to purine bases suggests its potential to interact with a wide range of biological targets, including kinases, polymerases, and phosphodiesterases. The dione functionalization offers opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

While extensive research on the this compound scaffold is still emerging, studies on the analogous thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against a variety of targets, highlighting the potential of this chemical space.

Potential Therapeutic Applications and Key Targets

Based on the activities of structurally related compounds, derivatives of the this compound scaffold are being investigated for a range of therapeutic applications:

  • Oncology: As inhibitors of protein kinases (e.g., EGFR, VEGFR, ROCK), Poly(ADP-ribose) polymerase (PARP), and their role in cell cycle regulation and apoptosis.[1][2][3][4]

  • Inflammatory Diseases: Through the inhibition of phosphodiesterases (PDEs), particularly PDE4, which are involved in inflammatory signaling cascades.[5][6]

  • Other Indications: The diverse biological activities of related scaffolds suggest potential applications in other therapeutic areas, which are yet to be fully explored.

Data Presentation: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Due to the limited availability of quantitative data for this compound derivatives, the following tables summarize the biological activities of structurally related Thieno[2,3-d]pyrimidine derivatives to illustrate the potential of this class of compounds.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
8k ROCK I0.004[2]
ROCK II0.001[2]
Compound 17f VEGFR-20.23[4]
Sorafenib (Reference) VEGFR-20.23[4]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 17f HCT-116 (Colon)2.80[4]
HepG2 (Liver)4.10[4]
Compound 14 MCF7 (Breast)22.12[7]
Compound 13 MCF7 (Breast)22.52[7]
Compound 9 MCF7 (Breast)27.83[7]
Compound 12 MCF7 (Breast)29.22[7]
Doxorubicin (Reference) MCF7 (Breast)30.40[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. These are based on established methods for related heterocyclic systems and may require optimization for specific target compounds.

General Synthesis of the this compound Scaffold

Workflow for Synthesis of this compound Derivatives

G cluster_synthesis Synthesis Workflow start Thiophene Precursor step1 Functionalization of Thiophene start->step1 step2 Cyclization with Hydrazine Derivative step1->step2 step3 Oxidation/Further Modification step2->step3 end This compound Derivative step3->end

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a Dione Derivative (General Approach)

  • Preparation of the Thiophene Intermediate: Start with a suitably substituted 2-aminothiophene-3-carboxylate. This can be synthesized via the Gewald reaction from a ketone or aldehyde, a cyano-active methylene compound, and elemental sulfur in the presence of a base like morpholine or triethylamine.

  • Cyclization to form the Pyridazinedione Ring:

    • To a solution of the 2-aminothiophene-3-carboxylate in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Upon cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the thieno[2,3-d]pyridazin-4-one intermediate.

  • Oxidation to the Dione:

    • The pyridazin-4-one can be oxidized to the 4,7-dione using a suitable oxidizing agent. The specific conditions for this step would need to be developed and optimized.

  • Functionalization:

    • The N-H protons on the pyridazine ring and potentially the thiophene ring can be substituted using various alkylating or arylating agents under basic conditions.

    • The dione carbonyls can be converted to other functional groups, such as chloro or amino groups, to allow for further diversification of the scaffold. For instance, treatment with phosphorus oxychloride can yield the dichloro derivative, which is a versatile intermediate for nucleophilic substitution reactions.

Biological Assay Protocols

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Workflow for Kinase Inhibition Assay

G cluster_assay Kinase Assay Workflow start Prepare Assay Plate step1 Add Kinase and Compound start->step1 step2 Initiate Reaction with ATP/Substrate step1->step2 step3 Incubate step2->step3 step4 Stop Reaction & Detect Signal step3->step4 end Calculate IC50 step4->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (peptide or protein) and ATP in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add kinase buffer to all wells.

    • Add the test compound solution in a serial dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the kinase solution to all wells except for the negative control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate can be quantified using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol is based on a commercially available colorimetric PARP assay kit.

Protocol:

  • Reagent Preparation:

    • Reconstitute all kit components as per the manufacturer's instructions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells of a histone-coated 96-well plate.

    • Add the test compound in serial dilutions to the designated wells. Include a known PARP inhibitor as a positive control and solvent alone as a negative control.

    • Add the PARP enzyme to all wells except the blank.

    • Add streptavidin-HRP to all wells.

    • Initiate the reaction by adding a reaction mixture containing biotinylated NAD+ and activated DNA.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection:

    • Add a colorimetric substrate (e.g., TMB) to each well.

    • Incubate for 15-30 minutes at room temperature to allow color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This protocol is based on a fluorescence polarization assay for PDE4 activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a PDE4 assay buffer.

    • Prepare a solution of recombinant human PDE4 enzyme in assay buffer.

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound in serial dilutions to the wells of a black, low-volume 384-well plate.

    • Add the PDE4 enzyme solution to the wells.

    • Initiate the reaction by adding the FAM-cAMP substrate solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the PDE4 activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives based on the activity of related compounds.

Kinase Inhibitor Signaling Pathway

G cluster_pathway Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Thieno Thieno[2,3-d]pyridazin- 4,7-dione Derivative Thieno->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by a this compound derivative.

PARP Inhibitor Mechanism of Action

G cluster_parp PARP Inhibition Mechanism SSB Single-Strand Break PARP PARP SSB->PARP recruits DSB Double-Strand Break SSB->DSB leads to BER Base Excision Repair PARP->BER Thieno Thieno[2,3-d]pyridazin- 4,7-dione Derivative Thieno->PARP BER->SSB repaired Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells G cluster_pde PDE4 Inhibition Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Thieno Thieno[2,3-d]pyridazin- 4,7-dione Derivative Thieno->PDE4 Inflammation Decreased Inflammation PKA->Inflammation

References

Application Notes and Protocols for Determining the Cytotoxicity of Thieno[2,3-d]pyridazin-4,7-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyridazin-4,7-dione and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their structural similarity to purine bioisosteres suggests potential interactions with key biological targets such as protein kinases, which are often dysregulated in cancer. Preliminary studies on structurally related pyridazinone and thienopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this scaffold is a promising starting point for the development of new therapeutics.[1][2][3]

These application notes provide a comprehensive overview of the cell-based assays and detailed protocols required to evaluate the cytotoxic properties of novel this compound analogs. The following sections will detail the methodologies for assessing cell viability, apoptosis induction, and the potential mechanisms of action, including the measurement of intracellular reactive oxygen species (ROS) and caspase-3 activity.

Data Presentation

The cytotoxic activity of this compound analogs can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables provide a template for summarizing and comparing the cytotoxic effects of a series of hypothetical analogs against various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM) ± SD
TPD-001 MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HepG2 (Liver)Data to be determined
TPD-002 MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HepG2 (Liver)Data to be determined
TPD-003 MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HepG2 (Liver)Data to be determined
Doxorubicin (Control) MCF-7 (Breast)Reference value
A549 (Lung)Reference value
HepG2 (Liver)Reference value

Table 2: Apoptosis Induction and Mechanistic Insights of Lead Compounds.

Compound IDApoptosis (% Annexin V+ cells)Caspase-3 Activity (Fold Change)Intracellular ROS (Fold Change)
TPD-001 Data to be determinedData to be determinedData to be determined
TPD-002 Data to be determinedData to be determinedData to be determined
Control Baseline1.01.0

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product.[1]

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[7]

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[8]

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • Treated and untreated cells

  • Microplate reader

Protocol:

  • Cell Lysis: Treat cells with the compounds, harvest, and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[8]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Determination of Intracellular Reactive Oxygen Species (ROS)

Increased production of ROS can induce oxidative stress and trigger apoptosis.[2] Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[9]

Materials:

  • DCFDA (or a cellular ROS detection assay kit)

  • Treated and untreated cells

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with the this compound analogs.

  • DCFDA Loading: Remove the treatment medium and incubate the cells with 20 µM DCFDA in PBS for 30-60 minutes at 37°C.[9]

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm using a fluorescence microplate reader or flow cytometer.[9]

  • Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.

Visualizations

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Primary Cytotoxicity Screening cluster_2 Mechanism of Action Studies start Seed Cancer Cells treat Treat with this compound Analogs start->treat mtt MTT Assay treat->mtt 48-72h Incubation ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis Select Lead Compounds caspase Caspase-3 Activity Assay ic50->caspase ros Intracellular ROS Measurement ic50->ros

Caption: Workflow for assessing the cytotoxicity of novel compounds.

G Proposed Apoptotic Signaling Pathway compound This compound Analog ros Increased Intracellular ROS compound->ros mito Mitochondrial Stress ros->mito jnk JNK Pathway Activation ros->jnk bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) mito->bcl2 cas9 Caspase-9 Activation bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis p53 p53 Activation jnk->p53 p53->bcl2

Caption: Potential signaling cascade leading to apoptosis.

References

Application Notes & Protocols: Development of Thieno[2,3-d]pyridazin-4,7-dione-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the conceptualization, design, synthesis, and application of novel fluorescent probes based on the thieno[2,3-d]pyridazin-4,7-dione scaffold. While this specific core is an emerging platform for fluorescent probe development, the principles and protocols outlined herein are derived from established methodologies in probe design and heterocyclic chemistry. These notes offer a foundational framework for researchers aiming to explore this and other novel scaffolds for creating sensitive and selective tools for bioimaging and analyte detection.

Section 1: Design Principles of Fluorescent Probes

The rational design of a fluorescent probe is crucial for its success. A typical probe consists of three key components: a fluorophore that emits light, a recognition moiety that selectively interacts with the target analyte, and a linker connecting the two. The sensing mechanism dictates how the analyte binding event is translated into a change in the fluorescence signal.

Core Components of a Fluorescent Probe

A fluorescent probe's architecture is modular, allowing for systematic optimization.

  • Fluorophore: The this compound core serves as the signaling unit. Its inherent photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability, are the foundation of the probe's performance.

  • Recognition Moiety (Receptor): This unit is responsible for the probe's selectivity. It is a chemical group designed to bind specifically to the analyte of interest (e.g., metal ions, reactive oxygen species, enzymes).

  • Linker: The linker connects the fluorophore and receptor. It can be a simple bond or a more complex spacer that modulates the interaction between the other two components, which is critical for the sensing mechanism.

G Figure 1: General Architecture of a Fluorescent Probe cluster_probe Fluorescent Probe Fluorophore Fluorophore (this compound) Linker Linker Fluorophore->Linker Receptor Recognition Moiety (Analyte Receptor) Linker->Receptor Analyte Analyte Analyte->Receptor Binding G Figure 2: Mechanism of a PET-Based 'Turn-On' Probe cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Bound) F_GS Fluorophore (Ground State) F_ES Fluorophore (Excited State) F_GS->F_ES Excitation (hν) F_ES->F_GS Quenching (No Fluorescence) R Receptor F_ES->R PET FB_GS Fluorophore (Ground State) FB_ES Fluorophore (Excited State) FB_GS->FB_ES Excitation (hν) FB_ES->FB_GS Fluorescence (hν') RA Receptor-Analyte Complex FB_ES->RA PET Blocked G Figure 3: Proposed Synthetic Workflow A 1. Start with Thiophene-2,3-dicarboxylate B 2. Cyclocondensation with Hydrazine A->B Hydrazine Hydrate, Reflux in EtOH C 3. Functionalization (e.g., Halogenation) B->C NBS or SOCl2 D 4. Conjugation of Recognition Moiety C->D Palladium-catalyzed cross-coupling E 5. Purification and Characterization D->E Column Chromatography, NMR, MS G Figure 4: Probe Evaluation Workflow A Synthesized Probe B Photophysical Characterization A->B C Analyte Titration (Sensitivity & LOD) B->C D Selectivity Assay (Interference Test) C->D E Cytotoxicity Test (e.g., MTT Assay) D->E F Cellular Imaging (Confocal Microscopy) E->F G Data Analysis & Validation F->G

Application of Thieno[2,3-d]pyridazin-4,7-dione in Organic Electronics: A Review of a Novel Material

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment and a Proposed Alternative

Extensive literature searches for the application of thieno[2,3-d]pyridazin-4,7-dione in the field of organic electronics did not yield specific data, experimental protocols, or detailed application notes. This suggests that this particular heterocyclic compound is likely a novel or less-explored material for these applications. The available research primarily focuses on derivatives of thieno[2,3-d]pyrimidine for biological applications, such as anticancer agents and kinase inhibitors.[1][2][3][4]

Given the lack of direct information on this compound, this report will focus on a closely related and extensively studied class of compounds: thieno[3,4-c]pyrrole-4,6-dione (TPD) based materials. TPD derivatives have shown significant promise in organic electronics, particularly in the development of organic solar cells (OSCs) and organic field-effect transistors (OFETs). The structural similarities and the electron-deficient nature of the dione functionality in TPD provide a valuable analogous system to understand the potential of related heterocyclic structures in organic electronic devices.

Application of Thieno[3,4-c]pyrrole-4,6-dione (TPD) in Organic Electronics

Thieno[3,4-c]pyrrole-4,6-dione has emerged as a valuable electron-deficient building block for the synthesis of conjugated polymers used in organic electronics. Its properties, such as deep frontier energy levels and good charge transport characteristics, make it a suitable component for creating high-performance organic solar cells.[5]

Organic Solar Cells (OSCs)

TPD-based conjugated polymers are frequently employed as donor materials in bulk heterojunction (BHJ) organic solar cells. These polymers are often copolymerized with electron-rich units to create donor-acceptor (D-A) structures, which is an effective strategy for tuning the band gap and electronic properties of the resulting materials.[6] The use of TPD as an electron-deficient unit allows for the construction of polymers with applications in both fullerene and non-fullerene-based OSCs.[5]

The design of TPD-based copolymers has led to significant advancements in power conversion efficiencies (PCEs). For instance, a copolymer based on benzodithiophene (BDT) and TPD, denoted as PBDTTPD, has demonstrated a PCE of 5.5% in early studies, with the potential for further improvements through device optimization.

Polymer/MoleculeHOMO Level (eV)LUMO Level (eV)Band Gap (eV)ApplicationReference
TPD-based polymers (general)Deep energy levels-Wide band gaps (~700 nm absorption onset)OSCs[5]
W1 (A2–D–A1–D–A2 type)-5.58-3.631.95OSCs[1][7]
W2 (A2–D–A1–D–A2 type)-5.70-1.98OSCs[1][7]
W3 (A2–D–A1–D–A2 type)-5.95-2.18OSCs[1][7]
RW (Reference Molecule)-5.86-3.632.23OSCs[1][7]
Organic Field-Effect Transistors (OFETs)

Donor-acceptor type copolymers utilizing TPD as the electron-withdrawing unit have also been successfully applied in organic field-effect transistors. These materials can exhibit high charge carrier mobilities. For example, some TPD-based copolymers have achieved mobilities greater than 1.0 cm²/V·s.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are generalized experimental methodologies for the synthesis and fabrication of devices using TPD-based polymers, which could serve as a starting point for research into new thieno-fused heterocyclic systems.

Synthesis of TPD-Based Copolymers

A common method for the synthesis of TPD-based conjugated polymers is through direct (hetero)arylation polymerization. This method is considered environmentally friendly and suitable for large-scale production.[5] Another approach involves Stille or Suzuki coupling reactions between a distannylated or diborylated electron-rich comonomer and a dibrominated TPD-based monomer.

Example: Synthesis of a BDT-TPD Copolymer

A general procedure would involve the palladium-catalyzed cross-coupling reaction of a distannylated benzodithiophene derivative with a dibrominated thieno[3,4-c]pyrrole-4,6-dione derivative in an appropriate solvent such as toluene or chlorobenzene.

Fabrication of Organic Solar Cells

A typical workflow for the fabrication of a bulk heterojunction organic solar cell is as follows:

OSC Fabrication Workflow Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI water, Acetone, Isopropanol) Substrate->Cleaning PEDOT_PSS Spin-coating of PEDOT:PSS Cleaning->PEDOT_PSS Annealing1 Annealing PEDOT_PSS->Annealing1 Active_Layer Spin-coating of Polymer:Acceptor Blend Annealing1->Active_Layer Annealing2 Solvent Annealing / Thermal Annealing Active_Layer->Annealing2 Electrodes Deposition of Top Electrode (e.g., Ca/Al) Annealing2->Electrodes Encapsulation Device Encapsulation Electrodes->Encapsulation Charge Transfer Mechanism Photon Photon Absorption Exciton Exciton Generation (in Donor Polymer) Photon->Exciton Diffusion Exciton Diffusion to Donor-Acceptor Interface Exciton->Diffusion Charge_Separation Charge Separation (Electron transfer to Acceptor) Diffusion->Charge_Separation Hole Hole in Donor (HOMO) Charge_Separation->Hole Electron Electron in Acceptor (LUMO) Charge_Separation->Electron Transport Charge Transport to Electrodes Hole->Transport Electron->Transport Collection Charge Collection Transport->Collection

References

Troubleshooting & Optimization

Improving the reaction yield of Thieno[2,3-d]pyridazin-4,7-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of Thieno[2,3-d]pyridazin-4,7-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation reaction of a suitably substituted thiophene-2,3-dicarboxylic acid derivative, such as diethyl thiophene-2,3-dicarboxylate, with hydrazine hydrate. This reaction is typically performed under reflux in a suitable solvent, such as ethanol or acetic acid.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the reaction yield. These include the purity of the starting materials (thiophene diester and hydrazine hydrate), the choice of solvent, the reaction temperature and time, and the efficiency of the final product purification.

Q3: Are there any common side products to be aware of during this synthesis?

A3: Yes, a common side product is the formation of the intermediate dihydrazide which may not fully cyclize. In some cases, incomplete hydrolysis of the ester groups can also lead to the formation of a carboxylic acid hydrazide. Proper control of reaction conditions can minimize the formation of these byproducts.

Q4: What is the recommended method for purifying the final product?

A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. The choice of solvent depends on the solubility of the product and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure hydrazine hydrate. 2. Low reaction temperature or insufficient reaction time. 3. Starting material (thiophene diester) is of poor quality.1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reaction temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 3. Verify the purity of the starting material by NMR or other analytical techniques.
Formation of a White Precipitate that is not the Desired Product The precipitate is likely the intermediate dihydrazide that has not cyclized.1. Increase the reaction time and/or temperature to promote cyclization. 2. Consider changing the solvent to one with a higher boiling point, such as acetic acid or n-butanol.
Product is Contaminated with Starting Material Incomplete reaction.1. Extend the reaction time. 2. Ensure an adequate molar excess of hydrazine hydrate is used.
Difficulty in Isolating the Product The product may be soluble in the reaction mixture or form a fine suspension.1. Cool the reaction mixture in an ice bath to promote precipitation. 2. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt recrystallization.
Product is colored (e.g., yellow or brown) Presence of impurities or degradation products.1. Recrystallize the product multiple times. 2. Consider a column chromatography purification step if recrystallization is ineffective.

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol describes the synthesis from diethyl thiophene-2,3-dicarboxylate and hydrazine hydrate.

Materials:

  • Diethyl thiophene-2,3-dicarboxylate

  • Hydrazine hydrate (80% or higher purity)

  • Ethanol (absolute)

  • Glacial acetic acid (optional solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl thiophene-2,3-dicarboxylate (1 equivalent) in absolute ethanol (10-15 mL per gram of diester).

  • To this solution, add hydrazine hydrate (2.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure this compound.

Data Presentation

Table 1: Effect of Solvent and Reaction Time on Yield

Solvent Reaction Time (hours) Yield (%) Observations
Ethanol475Good yield, product precipitates on cooling.
Ethanol878Slight improvement in yield with longer reaction time.
Acetic Acid485Higher yield, reaction may proceed faster.
n-Butanol482Good yield, higher boiling point can aid cyclization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Diethyl Thiophene-2,3-dicarboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Loss start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Change Solvent cause2->solution2a solution2b Optimize Stoichiometry cause2->solution2b solution3a Optimize Recrystallization cause3->solution3a end Successful Synthesis solution1a->end Improved Yield solution1b->end solution2a->end solution2b->end solution3a->end

Caption: Troubleshooting pathway for low yield in this compound synthesis.

Technical Support Center: Overcoming Solubility Challenges of Thieno[2,3-d]pyridazin-4,7-dione in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thieno[2,3-d]pyridazin-4,7-dione and its derivatives during biological experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of my this compound derivative when I dilute my DMSO stock solution into aqueous biological buffer (e.g., PBS). What is the likely cause?

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing significant toxicity?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a DMSO toxicity control experiment.

Q3: How can I determine the kinetic and thermodynamic solubility of my this compound derivative?

A3: Kinetic solubility is typically measured by rapidly assessing the concentration at which a compound, dissolved in DMSO, precipitates when diluted in an aqueous buffer. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound in a buffer over a longer period. Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming solubility issues with this compound derivatives.

Problem: Compound Precipitation in Biological Buffer

Immediate Steps:

  • Visual Inspection: Confirm that precipitation has occurred by visual inspection (cloudiness, visible particles).

  • Centrifugation: Briefly centrifuge the solution to pellet the precipitate and confirm its presence.

  • Re-dissolution Check: Attempt to redissolve the precipitate by vortexing or gentle heating (be cautious as this may affect compound stability).

Logical Troubleshooting Workflow:

Troubleshooting Workflow start Precipitation Observed check_concentration Is the final compound concentration too high? start->check_concentration reduce_concentration Lower the final concentration and repeat the experiment. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No end Solubility Issue Resolved reduce_concentration->end increase_dmso Increase final DMSO concentration (within cell line tolerance). check_dmso->increase_dmso Yes solubility_enhancement Implement Solubility Enhancement Strategy check_dmso->solubility_enhancement No increase_dmso->end chemical_modification Chemical Modification solubility_enhancement->chemical_modification formulation_strategies Formulation Strategies solubility_enhancement->formulation_strategies chemical_modification->end formulation_strategies->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubility Enhancement Strategies

If simple adjustments to concentration and DMSO percentage are insufficient, consider the following advanced strategies:

1. Chemical Modification:

  • Introduction of Polar Groups: The synthesis of derivatives with polar functional groups (e.g., hydroxyl, amino, carboxylic acid) can significantly increase aqueous solubility.

  • Disruption of Planarity and Symmetry: Modifying the core structure to disrupt planarity or symmetry can reduce crystal lattice energy and improve solubility.

2. Formulation Strategies:

  • Co-solvents: Employing a co-solvent system (e.g., ethanol, polyethylene glycol) in the buffer can increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can enhance its dissolution rate and solubility.[3]

  • Lipid-Based Formulations: For highly lipophilic derivatives, formulation in lipid-based systems like emulsions or liposomes can be an effective approach.

Data Presentation

While specific solubility data for this compound is limited, the following table presents hypothetical data for a derivative ("TPD-Derivative 1") to illustrate how to structure and compare solubility results obtained from different methods and in various buffers.

Parameter PBS (pH 7.4) Simulated Gastric Fluid (pH 1.2) Simulated Intestinal Fluid (pH 6.8)
Kinetic Solubility (µg/mL) 12.525.88.2
Thermodynamic Solubility (µg/mL) 8.918.35.6
Solubility with 5% HP-β-CD (µg/mL) 45.278.133.7
Solubility in Solid Dispersion (1:5 with PVP) (µg/mL) 68.9112.455.1

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Nephelometry

Objective: To rapidly assess the concentration at which a compound precipitates from an aqueous buffer.

Materials:

  • This compound derivative

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Add 2 µL of each DMSO concentration to triplicate wells of a new 96-well plate.

  • Add 98 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 2%.

  • Mix the plate on a shaker for 10 minutes at room temperature.

  • Measure the light scattering at a suitable wavelength using a nephelometer.

  • The concentration at which a significant increase in nephelometry units is observed indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Determination by HPLC

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound derivative (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column and UV detector

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 3: Preparation of a Solid Dispersion using Solvent Evaporation

Objective: To enhance the solubility of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the compound and PVP K30 (e.g., in a 1:5 weight ratio) in a suitable volume of methanol.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under reduced pressure until a solid film is formed.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be used for solubility and dissolution studies.[3]

Signaling Pathway Diagrams

Thieno[2,3-d]pyrimidine derivatives, structurally similar to this compound, have been identified as inhibitors of key signaling kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K). Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

ROCK Signaling Pathway

The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits MLCP->MLC Dephosphorylates Contraction Cell Contraction & Motility MLC->Contraction Promotes TPD Thieno[2,3-d]pyridazin- 4,7-dione Derivative TPD->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes TPD Thieno[2,3-d]pyridazin- 4,7-dione Derivative TPD->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

References

Technical Support Center: Purification of Thieno[2,3-d]pyridazin-4,7-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thieno[2,3-d]pyridazin-4,7-dione derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Problems

Q1: Why are my peaks broad and poorly resolved?

A1: Peak broadening is a common issue that indicates a loss of separation efficiency.[1] Several factors can contribute to this problem:

  • Mobile Phase Mismatch: A significant mismatch between the solvent your sample is dissolved in (sample solvent) and the mobile phase can cause distorted peak shapes.[2] If the sample solvent has a higher elution strength than the mobile phase, it can lead to broadening.

  • Flow Rate: The flow rate of the mobile phase affects peak width.[2][3] An excessively high flow rate can lead to broader peaks.[3] Each column has an optimal linear velocity to achieve the sharpest peaks.[2][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, often asymmetrical peaks.[5]

  • Column Degradation: The stationary phase is the core of the column where separation happens.[1] Over time, the stationary phase can degrade, or the column can become clogged, reducing efficiency and causing broader peaks.[1]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden.[2] This is particularly noticeable with smaller internal diameter (ID) columns.[2]

Q2: My peaks are showing significant tailing. What are the causes and solutions?

A2: Peak tailing, where the latter half of the peak is drawn out, is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: The most common cause is the interaction of basic analytes, like nitrogen-containing heterocyclic compounds, with acidic silanol groups (Si-OH) on the surface of silica-based packing materials.[4][5] This electrostatic interaction can cause tailing.[2]

    • Solution 1: Use an End-capped Column: Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanols, which reduces peak tailing.[4][5]

    • Solution 2: Modify Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the silanol groups or the basic analyte, minimizing the unwanted interaction.

    • Solution 3: Add an Ionic Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the target compound.

  • Column Overload: Injecting too high a concentration of your sample can also lead to tailing.[5] Try reducing the injection volume or sample concentration.[5]

  • Metal Chelation: Some packing materials contain metal impurities that can chelate with certain analytes, causing tailing.[2] Using a high-purity, metal-free column can resolve this issue.[2]

Q3: What causes peak fronting?

A3: Peak fronting, where the first half of the peak is sloped, is less common than tailing. It is typically caused by low column temperature, sample solvent/mobile phase incompatibility, or column overload. If all peaks in the chromatogram exhibit fronting, it may be an indication of a column void or collapse.

Retention and Elution Issues

Q4: My compound has very low solubility in the mobile phase. How can I address this?

A4: Thieno[2,3-d]pyridazine derivatives can sometimes exhibit low aqueous solubility, which is a significant challenge for reversed-phase HPLC.[6][7]

  • Optimize Sample Solvent: Dissolve your sample in the strongest solvent possible that is still miscible with the mobile phase (e.g., DMSO, DMF), but inject the smallest possible volume to avoid solvent mismatch effects.[2]

  • Adjust Mobile Phase: Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase to improve the solubility of your compound.

  • Change Chromatography Mode: If solubility in reversed-phase systems is prohibitively low, consider alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high organic content mobile phase. HILIC can be effective for separating polar compounds.[8]

Q5: My retention times are shifting between runs. What's wrong?

A5: Drifting retention times indicate a lack of system stability.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or buffered mobile phases. Inadequate equilibration is a common cause of retention time drift.[10]

  • Mobile Phase Composition: Inconsistently prepared mobile phase can lead to shifts. Always prepare fresh mobile phases and ensure accurate mixing.[10] Volatilization of the organic component can also alter the composition over time.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment and improves reproducibility.[3][10]

  • Pump Performance: Worn pump seals or issues with check valves can lead to inconsistent flow rates and, consequently, shifting retention times.

Baseline and Contamination Problems

Q6: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

A6: Ghost peaks are unexpected peaks that appear in your chromatogram, often due to contamination or carryover from previous injections.[1][10]

  • Injector Carryover: Sample residue on the injector needle or in the sample loop can be injected into subsequent runs.[1] Implement a robust needle wash step in your autosampler sequence, using a strong solvent.[10]

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[10] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[10]

  • Sample Degradation: The compound may be degrading in the sample vial while waiting for injection.

Q7: My baseline is noisy or drifting. How can I fix it?

A7: A stable baseline is critical for accurate quantification.

  • Baseline Noise: This can be caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[10] Degas the mobile phase thoroughly, check for leaks, and ensure the pump's pulse dampener is functioning correctly.[10]

  • Baseline Drift: This is often seen in gradient elution and can be caused by impure solvents, temperature fluctuations, or an unequilibrated column.[10] Using high-purity solvents and controlling the column temperature can minimize drift.[10]

Experimental Protocols & Data

Protocol: General Method Development for HPLC Purification

This protocol provides a starting point for developing a purification method for a novel this compound derivative.

  • Sample Preparation:

    • Dissolve the crude compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the system.[10]

  • Initial Column and Mobile Phase Selection:

    • Column: A C18 column is the most common starting point for reversed-phase chromatography.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water. The acidic modifier helps to protonate silanol groups and improve peak shape.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Scouting Gradient Run:

    • Perform a fast, broad gradient run to determine the approximate elution conditions for your compound.

    • Example: 5% to 95% Mobile Phase B over 10-15 minutes.

    • Monitor the chromatogram to see at what percentage of Mobile Phase B your compound and major impurities elute.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient around the elution point of your target compound to maximize resolution.

    • If your compound elutes at 60% B in the scouting run, a new gradient might be 40% to 70% B over 20-30 minutes.

  • Loading and Fraction Collection:

    • Once the analytical method is optimized, scale up to a semi-preparative or preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Collect fractions corresponding to your target peak.

  • Purity Analysis:

    • Analyze the collected fractions using the optimized analytical method to confirm purity.

    • Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Data Tables

Table 1: Example HPLC Scouting Gradient

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0

Table 2: Common HPLC Column Specifications for Heterocycle Purification

ParameterAnalytical ScalePreparative ScaleRationale
Stationary Phase C18, C8, Phenyl-HexylC18, C8, Phenyl-HexylC18 offers high hydrophobicity, suitable for many organic molecules. Phenyl phases can offer alternative selectivity for aromatic compounds.[9]
Particle Size 1.8 - 5 µm5 - 10 µmSmaller particles provide higher efficiency and resolution for analysis.[2] Larger particles are used in preparative work to reduce backpressure.
Column ID 2.1 - 4.6 mm10 - 50 mmID is scaled based on the amount of sample to be purified.
Pore Size 100 - 120 Å100 - 120 ÅSuitable for small molecules like this compound derivatives.[4]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Detected: Poor Chromatography peak_shape Poor Peak Shape? start->peak_shape pressure High System Pressure? start->pressure retention Retention Time Shift? start->retention tailing Peak Tailing peak_shape->tailing Yes broadening Peak Broadening peak_shape->broadening Yes splitting Split Peaks peak_shape->splitting Yes sol_pressure Cause: Blockage in System Solution: Check for clogged frits, filter sample, flush system. pressure->sol_pressure Yes sol_retention Cause: System Instability Solution: Ensure column equilibration, use column oven, check pump. retention->sol_retention Yes sol_tailing Cause: Silanol Interactions Solution: Use end-capped column, adjust mobile phase pH, add modifier. tailing->sol_tailing sol_broadening Cause: Column Overload / Solvent Mismatch Solution: Reduce sample load, match sample solvent to mobile phase. broadening->sol_broadening sol_splitting Cause: Clogged Frit / Column Void Solution: Replace column frit, use guard column, replace column. splitting->sol_splitting

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC_Purification_Workflow prep 1. Sample Preparation (Dissolve & Filter) dev 2. Method Development (Analytical Scale) prep->dev Crude Sample scaleup 3. Scale-Up (Preparative Column) dev->scaleup Optimized Method inject 4. Injection & Fraction Collection scaleup->inject analyze 5. Purity Analysis (QC of Fractions) inject->analyze Collected Fractions pool 6. Pooling & Solvent Evaporation analyze->pool Pure Fractions final Pure Compound pool->final

Caption: A typical workflow for HPLC purification of target compounds.

References

Identification and minimization of side products in Thieno[2,3-d]pyridazin-4,7-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyridazin-4,7-dione and its derivatives. Our aim is to help you identify and minimize the formation of common side products, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the cyclocondensation of a substituted thiophene-2,3-dicarboxylic acid or its corresponding diester with hydrazine hydrate. The choice of starting material can influence the reaction conditions and the profile of potential side products.

Q2: What are the typical reaction conditions for the synthesis?

A2: The reaction is typically carried out in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid, often under reflux conditions. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific substrates.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system should be determined empirically, but mixtures of ethyl acetate and hexane are often a good starting point. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the key purification techniques for the final product?

A4: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF). If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide: Identification and Minimization of Side Products

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Observed Problem Potential Cause (Side Product/Issue) Proposed Solution(s)
Low yield of the desired product with multiple spots on TLC. Incomplete Cyclization: Formation of mono-amide or mono-hydrazide intermediates.- Increase reaction temperature and/or time. - Use a higher boiling point solvent. - Ensure the use of at least a stoichiometric amount of hydrazine hydrate.
Product is off-color (e.g., brown or black) and difficult to purify. Oxidation of the Thiophene Ring: Formation of thiophene-S-oxide or other oxidation products, which can lead to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid excessive heating for prolonged periods.
Presence of a higher molecular weight impurity in mass spectrometry. Dimerization: Self-condensation of the starting material or intermediates, particularly at high temperatures.- Use a more dilute reaction mixture. - Add the hydrazine hydrate slowly to the reaction mixture to maintain a low instantaneous concentration. - Optimize the reaction temperature to the minimum required for cyclization.
Product shows a loss of a carboxyl group in analytical data. Decarboxylation: Loss of one or both carboxylic acid groups from the starting material, especially under harsh acidic or basic conditions or high temperatures.- Use milder reaction conditions (lower temperature, shorter reaction time). - If using the dicarboxylic acid, consider converting it to the more stable diester before reaction with hydrazine. - Avoid strong acids or bases as catalysts unless necessary.
Product is contaminated with starting materials. Incomplete Reaction: The reaction has not gone to completion.- Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from procedures for analogous heterocyclic systems. Researchers should optimize the conditions for their specific substrates.

Synthesis of this compound from Diethyl Thiophene-2,3-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl thiophene-2,3-dicarboxylate (1.0 eq) in absolute ethanol (10-20 mL per gram of diester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Cyclocondensation Reaction start->reaction workup Work-up and Isolation reaction->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis pure Pure Product? analysis->pure low_yield Low Yield? pure->low_yield Yes impurity Identify Impurities pure->impurity No optimize Optimize Reaction Conditions low_yield->optimize Yes end Pure Product Obtained low_yield->end No impurity->optimize optimize->reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Signaling Pathway Inhibition by Thieno[2,3-d]pyridazine Derivatives

Thieno[2,3-d]pyridazine derivatives are known to act as inhibitors of various protein kinases, playing a role in anticancer activity. Two important pathways that are often targeted are the VEGFR-2 and B-Raf signaling pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

G VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[2,3-d]pyridazine Inhibitor Inhibitor->VEGFR2 Blocks

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyridazine derivatives.[1][2]

B-Raf Signaling Pathway

B-Raf is a protein kinase involved in the MAP kinase/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the BRAF gene are common in many cancers.

G B-Raf Signaling Pathway Inhibition cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor Thieno[2,3-d]pyridazine Inhibitor Inhibitor->BRaf Blocks

Caption: Inhibition of the B-Raf signaling pathway by thieno[2,3-d]pyridazine derivatives.

References

Enhancing the stability and shelf-life of Thieno[2,3-d]pyridazin-4,7-dione compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and shelf-life of Thieno[2,3-d]pyridazin-4,7-dione compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound compounds?

A1: this compound compounds, like many heterocyclic structures, are susceptible to degradation through several pathways. The primary factors of concern are hydrolysis, oxidation, photolysis, and thermal stress. The presence of the dione functionality, which includes lactam-like structures, and the electron-rich thiophene ring are key areas of potential instability.

Q2: What are the recommended storage conditions for solid this compound compounds?

A2: For solid-state storage, it is recommended to keep this compound compounds in well-sealed containers at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable to minimize degradation. One supplier suggests a shelf life of up to 1095 days under optimal conditions.[1]

Q3: My this compound compound has poor aqueous solubility. What can I do?

A3: Poor aqueous solubility is a known challenge for many heterocyclic compounds, including thieno-fused pyridazines.[2][3] Several strategies can be employed to enhance solubility for in vitro experiments:

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or polyethylene glycol (PEG-400) can significantly improve solubility.[3]

  • pH Adjustment: Depending on the presence of ionizable groups on your specific derivative, adjusting the pH of the aqueous medium can improve solubility.

  • Use of Excipients: Cyclodextrins can form inclusion complexes, enhancing the aqueous solubility of hydrophobic molecules.

Q4: I am observing a change in the color of my compound in solution over time. What could be the cause?

A4: A color change in solution often indicates chemical degradation. This could be due to oxidation of the thiophene ring or other chromophoric changes in the molecule's structure. It is recommended to prepare solutions fresh and protect them from light. If the solution must be stored, it should be kept at a low temperature (2-8 °C) and in the dark.

Troubleshooting Guides

Issue 1: Compound Degradation in Aqueous Solutions
  • Symptom: Loss of potency, appearance of new peaks in HPLC analysis, or visible changes (e.g., precipitation, color change) in aqueous buffers.

  • Potential Cause: Hydrolysis of the dione ring, particularly the lactam functionality.

  • Troubleshooting Steps:

    • pH Control: Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, neutral or slightly acidic conditions may be more favorable than basic conditions which can promote hydrolysis of lactam rings.

    • Buffer Selection: Use buffers with minimal catalytic effects. Citrate and phosphate buffers are common choices.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down hydrolytic degradation.

    • Fresh Preparation: Prepare aqueous solutions immediately before use whenever possible.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between batches or over time.

  • Potential Cause: Degradation of the compound in the assay medium or precipitation due to low solubility.

  • Troubleshooting Steps:

    • Confirm Solubility: Visually inspect for any precipitation in your assay medium at the working concentration. If precipitation is observed, consider lowering the concentration or using a solubilizing agent.

    • Stability in Media: Pre-incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. This will help determine the stability window.

    • Stock Solution Storage: Ensure stock solutions (typically in DMSO) are stored correctly. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Issue 3: Synthesis and Purification Challenges
  • Symptom: Low yield, formation of unexpected byproducts, or difficulty in purification.

  • Potential Cause: Instability of reactants or products under the reaction conditions. The dione derivatives are often prepared via cyclization reactions.[4]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products.

    • Temperature Control: Some synthetic steps may be exothermic. Ensure adequate temperature control to prevent thermal degradation.

    • Purification Method: Due to potentially poor solubility, purification by column chromatography may require a solvent system with a polar aprotic solvent. Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Recommended Solvents for Solubility Enhancement
SolventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)< 1% for biological assaysHigh solubilizing power for many organic compounds.[3]
Polyethylene Glycol 400 (PEG-400)1-10%A less toxic co-solvent suitable for in vivo studies.[3]
Ethanol1-5%Can be used in combination with other co-solvents.
Cyclodextrins (e.g., HP-β-CD)Varies (e.g., 1-5%)Forms inclusion complexes to increase aqueous solubility.
Table 2: General Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOH, 60°CTo assess stability in alkaline environments and potential lactam ring opening.
Oxidation3% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation80°C (Solid State and Solution)To determine the impact of high temperatures on stability.
PhotostabilityICH Q1B conditions (UV and visible light)To assess light sensitivity.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound and a solution of the compound in a suitable solvent in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradation products. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength that provides a good response for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation peaks generated during the forced degradation study.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc results Quantify Parent Compound & Detect Degradants hplc->results

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound hydrolysis_product Ring-Opened Product (e.g., Carboxylic Acid Derivative) parent->hydrolysis_product H₂O oxidation_product Thiophene S-Oxide or N-Oxide parent->oxidation_product [O] photo_product Radical Species or Rearranged Isomers parent->photo_product

Caption: Potential Degradation Pathways.

troubleshooting_logic issue Inconsistent Assay Results check_solubility Check for Precipitation issue->check_solubility check_stability Assess Stability in Media check_solubility->check_stability No solubility_solution Use Co-solvent or Lower Concentration check_solubility->solubility_solution Yes check_stock Review Stock Solution Handling check_stability->check_stock Stable stability_solution Prepare Solutions Fresh or Determine Stability Window check_stability->stability_solution Unstable stock_solution Aliquot and Avoid Freeze-Thaw Cycles check_stock->stock_solution Improper consistent_results Consistent Results check_stock->consistent_results OK solubility_solution->consistent_results stability_solution->consistent_results stock_solution->consistent_results

Caption: Troubleshooting Logic for Inconsistent Results.

References

Strategies to improve the potency and selectivity of Thieno[2,3-d]pyridazin-4,7-dione inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive research data specifically on the Thieno[2,3-d]pyridazin-4,7-dione scaffold as kinase inhibitors is limited in publicly available literature. The following guidance is based on established principles and strategies extrapolated from closely related pyridazinone-based kinase inhibitors. Researchers should consider these as starting points for their investigations.

Frequently Asked Questions (FAQs)

Q1: We are seeing low potency with our initial this compound lead compound. What are the primary chemical moieties we should consider for modification to improve activity?

A1: To enhance the potency of your lead compound, systematic structure-activity relationship (SAR) studies are crucial. Based on analogous pyridazinone-based inhibitors, key areas for modification include:

  • Substitutions on the Thiophene Ring: Introduction of small alkyl or aryl groups on the available positions of the thiophene ring can explore hydrophobic pockets within the kinase ATP-binding site.

  • N-Substitution on the Pyridazine Ring: The nitrogen atoms of the pyridazinone core are often critical for interaction with the hinge region of the kinase. N-alkylation or N-arylation can significantly impact potency and selectivity. For instance, incorporating a substituted aryl linker can improve metabolic stability and potency.[1]

  • Modifications at the 4- and 7-dione Positions: While the core dione structure is defining, exploring bioisosteric replacements or derivatization at these positions could modulate activity and physicochemical properties.

Q2: How can we improve the selectivity of our this compound inhibitors and reduce off-target effects?

A2: Improving selectivity is a significant challenge in kinase inhibitor development. Key strategies include:

  • Structure-Based Drug Design: If the crystal structure of your target kinase is available, use molecular docking to guide the design of modifications that exploit unique features of the target's ATP-binding site compared to other kinases.

  • Exploiting Gatekeeper Residues: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket. Designing substituents that interact favorably with the specific gatekeeper of your target kinase can significantly enhance selectivity.

  • Introducing Bulky or Conformationally Restricted Groups: Adding bulky substituents or incorporating cyclic structures can limit the inhibitor's ability to bind to the ATP sites of off-target kinases that have smaller binding pockets.[2]

  • Kinome Profiling: Screen your lead compounds against a broad panel of kinases to identify off-target activities. This data will inform subsequent SAR studies to design out unwanted interactions.

Q3: Our synthesized this compound derivatives exhibit poor solubility. What formulation or chemical modification strategies can we employ?

A3: Poor aqueous solubility is a common issue. Consider the following approaches:

  • Formulation Strategies:

    • Use of co-solvents such as DMSO, DMF, or NMP for in vitro assays.

    • Preparation of amorphous solid dispersions.

    • Use of cyclodextrins to form inclusion complexes.

  • Chemical Modifications:

    • Introduction of Polar Groups: Incorporate polar functional groups like morpholine, piperazine, or hydroxyl groups to increase hydrophilicity. For example, the introduction of a morpholine structure has been shown to improve solubility and cell permeability in pyrido-pyridazinone scaffolds.[2]

    • Salt Formation: If your molecule has a basic nitrogen, forming a pharmaceutically acceptable salt can significantly improve solubility.

    • Prodrug Approach: Design a more soluble prodrug that is converted to the active compound in vivo.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low yield of the final this compound product. Incomplete cyclization reaction.Optimize reaction conditions: increase temperature, prolong reaction time, or screen different catalysts.
Side reactions or decomposition of starting materials.Use purified starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final compound. Presence of closely related impurities.Employ alternative purification techniques such as preparative HPLC or crystallization.
Compound instability on silica gel.Use a different stationary phase for chromatography (e.g., alumina) or switch to reverse-phase chromatography.
In Vitro Assays
Issue Potential Cause Troubleshooting Steps
High variability in kinase inhibition assay (IC50) results. Compound precipitation in the assay buffer.Check compound solubility in the final assay concentration. If necessary, adjust the DMSO concentration or use a different buffer system.
Instability of the compound under assay conditions.Assess the stability of your compound in the assay buffer over the incubation period.
Inconsistent enzyme activity.Ensure the kinase enzyme is properly stored and handled. Run a positive control inhibitor to validate each assay plate.
Discrepancy between biochemical and cell-based assay potency. Poor cell permeability.Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Efflux by transporters (e.g., P-glycoprotein).Test for efflux liability using cell lines that overexpress specific transporters.
High protein binding in cell culture media.Measure the fraction of unbound compound in the presence of serum.
Cellular metabolism of the compound.Investigate the metabolic stability of your compound in liver microsomes or hepatocytes.[1]

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Hypothetical this compound Analogs Targeting VEGFR-2
Compound R1 (Thiophene) R2 (Pyridazine-N) VEGFR-2 IC50 (nM) Kinase B IC50 (nM) Selectivity (Kinase B/VEGFR-2)
Lead-1 HH5,2004,8000.9
Analog-1a CH3H2,1003,5001.7
Analog-1b PhenylH8502,9003.4
Analog-2a HMethyl1,5001,8001.2
Analog-2b H4-Fluorophenyl3505,00014.3
Analog-3 Phenyl4-Fluorophenyl45 6,500 144.4

This table is a hypothetical representation to illustrate SAR principles.

Experimental Protocols

General Kinase Inhibition Assay (Example: VEGFR-2)
  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds dissolved in 100% DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 25 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

Signaling_Pathway Ligand VEGF VEGFR2 VEGFR-2 Ligand->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor Thieno[2,3-d]pyridazin- 4,7-dione Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start: Lead Compound synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification biochem_assay Biochemical Kinase Assay (IC50 Determination) purification->biochem_assay cell_assay Cell-Based Proliferation Assay (EC50 Determination) purification->cell_assay sar_analysis SAR Analysis biochem_assay->sar_analysis cell_assay->sar_analysis sar_analysis->synthesis Iterative Design selectivity Selectivity Profiling sar_analysis->selectivity Potent Compounds adme ADME/Tox Profiling sar_analysis->adme Selective Compounds selectivity->sar_analysis lead_op Lead Optimization adme->lead_op Logical_Relationship goal Goal: Potent & Selective Inhibitor potency Improve Potency goal->potency selectivity Improve Selectivity goal->selectivity sar Structure-Activity Relationship (SAR) potency->sar sbd Structure-Based Drug Design (SBDD) potency->sbd bioisosteres Bioisosteric Replacement potency->bioisosteres selectivity->sar selectivity->sbd selectivity->bioisosteres hinge Optimize Hinge-Binding Interactions sar->hinge hydrophobic Explore Hydrophobic Pockets sar->hydrophobic sbd->hinge sbd->hydrophobic gatekeeper Target Unique Gatekeeper Residue sbd->gatekeeper allosteric Explore Allosteric Sites sbd->allosteric bioisosteres->hinge bioisosteres->hydrophobic

References

Addressing challenges in the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing challenges associated with the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione. The information is presented in a question-and-answer format for clarity and ease of use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the this compound core structure? A1: The most prevalent and scalable approach involves a multi-step synthesis beginning with a Gewald three-component reaction to form a substituted 2-aminothiophene. This intermediate is then typically acylated and cyclized with a hydrazine derivative to form the fused pyridazinone ring system.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns include managing exothermic events, particularly during the Gewald reaction and the cyclization with hydrazine. Hydrazine and its derivatives are toxic and potentially explosive, requiring careful handling and controlled addition.[1][2] One-pot reactions that are manageable on a small scale can become dangerous at a larger scale due to the potential for rapid heat generation.[1]

Q3: Why is the purity of starting materials critical for the scale-up process? A3: Impurities in starting materials can lead to significant side reactions, reduced yield, and complex purification challenges. On a large scale, even minor impurities are amplified, potentially leading to inconsistent product quality and the formation of difficult-to-remove, structurally related byproducts.

Q4: Can microwave-assisted synthesis be used for large-scale production? A4: While microwave assistance can accelerate reaction times and improve yields on a lab scale, its application for large-scale industrial production can be challenging.[3][4] Open vessel microwave-assisted synthesis (OVMAS) shows some promise for larger scales, but transitioning from lab-scale microwave protocols requires significant process re-optimization and specialized equipment.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Issue 1: Low Yield in the Initial Gewald Reaction Step

  • Q: My yield of the 2-aminothiophene intermediate has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?

    • A: Poor Temperature Control: The Gewald reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions.

      • Solution: Ensure your reactor has adequate cooling capacity. Implement a controlled, gradual addition of reagents (e.g., the base catalyst) to manage the reaction rate and temperature.

    • A: Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the three components (ketone/aldehyde, cyanoester, sulfur), resulting in incomplete reaction.

      • Solution: Use an appropriate impeller and agitation speed for the reactor volume to ensure a homogenous reaction mixture.

    • A: Base Catalyst Issues: The choice and addition rate of the base (e.g., morpholine, triethylamine) are critical. On a large scale, localized high concentrations of the base can catalyze side reactions before the main reaction proceeds.

      • Solution: Add the base subsurface and at a controlled rate. Consider using a weaker base or a catalytic amount to moderate the reaction.[1]

Issue 2: Impurities and Discoloration in the Final Product

  • Q: The final this compound product is dark and contains several impurities that are difficult to separate by crystallization. What is the source of these impurities?

    • A: Oxidative Degradation: The pyridazinone ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to colored byproducts.

      • Solution: Conduct the final reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents where possible.

    • A: Side Reactions with Hydrazine: Excess hydrazine or high reaction temperatures during the cyclization step can lead to the formation of various condensation byproducts.

      • Solution: Use a stoichiometric amount of hydrazine hydrate and maintain strict temperature control. Consider a continuous flow process for the cyclization to minimize residence time and control stoichiometry precisely.[2]

    • A: Residual Sulfur: Elemental sulfur from the Gewald reaction can sometimes carry through the synthesis.

      • Solution: Ensure the 2-aminothiophene intermediate is thoroughly purified before proceeding to the next step. A hot filtration or a specific solvent wash can help remove residual sulfur.

Issue 3: Poor Filtration and Drying Characteristics

  • Q: The precipitated product is very fine and clogs the filter, making filtration and drying extremely slow. How can I improve this?

    • A: Polymorphism and Particle Size: The physical form of the final product can be a major challenge in scale-up. The precipitation conditions (solvent, temperature, cooling rate) dictate the crystal form (polymorph) and particle size.[1]

      • Solution: Develop a controlled crystallization process. Experiment with different solvent systems, anti-solvents, and cooling profiles to encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of desired crystalline material can also promote better crystal growth.

Section 3: Experimental Protocols

A plausible, scalable protocol for the synthesis of a this compound core is outlined below. Note: This is a representative protocol and must be optimized for specific substrates and equipment.

Step 1: Synthesis of Diethyl 2-amino-4,5-dimethylthiophene-3,4-dicarboxylate (Gewald Reaction)

  • Reactor Setup: Charge a 50L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with ethanol (20 L).

  • Reagent Addition: To the ethanol, add ethyl acetoacetate (2.6 kg, 20 mol), ethyl cyanoacetate (2.26 kg, 20 mol), and finely powdered sulfur (0.64 kg, 20 mol).

  • Base Catalyst: Cool the mixture to 10°C. Slowly add morpholine (1.74 kg, 20 mol) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 0-5°C and hold for 2 hours to allow for product precipitation. Filter the solid product, wash with cold ethanol (2 x 5 L), and dry under vacuum at 40-45°C to a constant weight.

Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyridazine-4,7(5H,6H)-dione

  • Reactor Setup: Charge a clean 50L reactor with the 2-aminothiophene intermediate from Step 1 (approx. 5.14 kg, 20 mol) and ethanol (25 L).

  • Hydrazine Addition: Heat the slurry to 60°C. Slowly add hydrazine hydrate (80%, 1.25 kg, 20 mol) over 1-2 hours.

  • Cyclization: After the addition, heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with water (2 x 5 L) followed by cold ethanol (1 x 5 L).

  • Purification: The crude product can be recrystallized from a suitable solvent like DMF/water or acetic acid to achieve high purity. Dry the final product under vacuum at 60-70°C.

Section 4: Data Presentation

Table 1: Typical Reaction Parameters and Yields (Lab vs. Scale-up)

ParameterLab Scale (10g)Pilot Scale (1kg)Key Scale-up Consideration
Gewald Reaction
Reagent Addition Time15 min2-3 hoursControl of exotherm
Max Temperature25°C25°CEfficient reactor cooling required
StirringMagnetic StirrerMechanical StirrerEnsure homogeneity
Typical Yield85-90%75-85%Potential yield loss due to handling and mixing
Cyclization Reaction
Hydrazine AdditionAll at once1-2 hoursSafety and side reaction control
Reflux Time4 hours6-8 hoursSlower heating/cooling cycles in larger vessels
Typical Yield80-85%70-80%Purity of intermediate is crucial
Overall Yield ~68-76%~52-68%Compounded losses from each step

Section 5: Visual Guides

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

G Simplified Synthesis Workflow for this compound Start Starting Materials (e.g., Ethyl Acetoacetate, Ethyl Cyanoacetate, Sulfur) Gewald Step 1: Gewald Reaction (Base Catalyst, e.g., Morpholine) Start->Gewald Intermediate Intermediate (2-Aminothiophene Derivative) Gewald->Intermediate Isolation Cyclization Step 2: Cyclization (Hydrazine Hydrate) Intermediate->Cyclization Crude Crude Product Cyclization->Crude Precipitation Purification Purification (Recrystallization) Crude->Purification Final Final Product (this compound) Purification->Final

Caption: Synthesis workflow from starting materials to the final product.

G Troubleshooting Decision Tree for Low Yield Start Problem: Low Yield StepCheck Which step has low yield? Start->StepCheck Gewald Gewald Reaction (Step 1) StepCheck->Gewald Step 1 Cyclization Cyclization (Step 2) StepCheck->Cyclization Step 2 Temp Was there a temperature spike (>25°C)? Gewald->Temp Purity Was the intermediate pure? Cyclization->Purity TempYes Improve cooling efficiency. Slow down reagent addition. Temp->TempYes Yes TempNo Was mixing adequate? Temp->TempNo No MixYes Check purity of starting materials and sulfur particle size. TempNo->MixYes Yes MixNo Increase agitation speed. Check impeller design for the vessel. TempNo->MixNo No PurityNo Re-purify the 2-aminothiophene intermediate before cyclization. Purity->PurityNo No PurityYes Was reaction time sufficient? Purity->PurityYes Yes TimeNo Extend reflux time and monitor by HPLC/TLC. PurityYes->TimeNo No TimeYes Consider degradation. Run under inert atmosphere. PurityYes->TimeYes Yes

Caption: A decision tree for troubleshooting common causes of low yield.

References

Refinement of analytical methods for Thieno[2,3-d]pyridazin-4,7-dione characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of Thieno[2,3-d]pyridazin-4,7-dione.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting HPLC method for the analysis of this compound? A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice for nitrogen-containing heterocyclic compounds. A gradient from 5% to 95% B over 20 minutes should provide good initial separation.

  • Q2: How can I improve the peak shape for this compound in reversed-phase HPLC? A2: Poor peak shape, such as tailing, can be due to secondary interactions with the silica support. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate silanol groups and reduce tailing. Optimizing the mobile phase composition and gradient slope can also improve peak symmetry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incorrect injection volume- Sample concentration too low- Detector issue (e.g., lamp off)- No flow from the pump- Verify injection volume and sample concentration.- Check detector settings and ensure the lamp is on.- Troubleshoot the pump to ensure proper mobile phase delivery.
Ghost peaks - Contamination in the mobile phase or injection solvent- Carryover from a previous injection- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover.
Split peaks - Column overloading- Incompatible injection solvent- Column bed collapse- Reduce the sample concentration or injection volume.- Ensure the injection solvent is similar in strength to the initial mobile phase.- If the problem persists, the column may need to be replaced.
Fluctuating baseline - Air bubbles in the pump or detector- Inadequate mobile phase mixing- Pump seal failure- Degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Ensure proper mixing of mobile phase components.- Check for leaks and replace pump seals if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

  • Q1: What are the expected chemical shift ranges for the protons in this compound? A1: The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts will depend on the solvent and any substituents on the ring.

  • Q2: Why is the signal-to-noise ratio low in my 13C NMR spectrum? A2: The low natural abundance of the 13C isotope results in inherently lower sensitivity compared to 1H NMR. To improve the signal-to-noise ratio, you can increase the number of scans, use a higher concentration of your sample, or employ a higher field strength spectrometer.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Broad peaks in 1H NMR - Presence of paramagnetic impurities- Sample aggregation- Chemical exchange- Purify the sample to remove metal ions.- Try a different solvent or adjust the sample concentration.- Acquire the spectrum at a different temperature to see if the peaks sharpen.
Difficulty assigning quaternary carbons in 13C NMR - Quaternary carbons have long relaxation times and often show weak signals.- Increase the relaxation delay (d1) in your acquisition parameters.- Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons to quaternary carbons.
Complex splitting patterns - Second-order coupling effects- Overlapping signals- Use a higher field strength spectrometer to increase spectral dispersion.- Employ 2D NMR experiments like COSY (Correlation Spectroscopy) to resolve overlapping signals and identify coupling partners.

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

  • Q1: What is the expected molecular ion peak for this compound? A1: The molecular formula for this compound is C6H2N2O2S. The expected monoisotopic mass is approximately 165.98 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at m/z 167.0.

  • Q2: What are the characteristic fragmentation patterns for Thieno[2,3-d]pyridazine derivatives? A2: Common fragmentation pathways for related pyridazine-containing heterocycles involve the loss of small neutral molecules such as CO, N2, and HCN. The specific fragmentation will depend on the ionization method and the substitution pattern of the molecule.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low signal intensity - Poor ionization of the analyte- Inappropriate source conditions- Sample degradation- Try a different ionization technique (e.g., APCI if ESI is not working).- Optimize source parameters such as capillary voltage, gas flow, and temperature.- Ensure the sample is stable under the analysis conditions.
Unidentifiable peaks in the spectrum - Presence of impurities or contaminants- In-source fragmentation or adduct formation- Purify the sample.- Analyze a blank to identify background ions.- Soften the ionization conditions (e.g., lower cone voltage) to reduce in-source fragmentation.- Identify common adducts (e.g., [M+Na]+, [M+K]+).
Mass accuracy is poor - Instrument not calibrated- Space charge effects- Calibrate the mass spectrometer using a known standard.- Reduce the sample concentration to minimize space charge effects.

X-ray Crystallography

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable solvent for growing single crystals of this compound? A1: Finding a suitable solvent for crystal growth often requires screening. For a related compound, a mixture of DMF/MeOH was used successfully.[2] Slow evaporation, slow cooling, or vapor diffusion are common techniques to try.

  • Q2: What are some common challenges in obtaining a crystal structure for this class of compounds? A2: Challenges can include obtaining crystals of sufficient size and quality, twinning, and disorder in the crystal lattice. Careful control of crystallization conditions is crucial.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unable to grow single crystals - Compound is amorphous or precipitates too quickly.- Unsuitable solvent or crystallization technique.- Screen a wide range of solvents and solvent mixtures.- Try different crystallization methods (slow evaporation, vapor diffusion, slow cooling).- Ensure the starting material is highly pure.
Poor diffraction quality - Small crystal size- Crystal defects or disorder- Optimize crystallization conditions to grow larger crystals.- Collect data at low temperatures (e.g., 100 K) to reduce thermal motion and potential disorder.
Difficulty in structure solution and refinement - Twinning- High degree of disorder- Use specialized software for handling twinned data.- Employ disorder models during the refinement process.

Data Presentation

Table 1: Representative Analytical Data for a Thieno[2,3-d]pyrimidine Derivative *

ParameterValue
HPLC Retention Time 8.07 min[1]
1H NMR (400 MHz, DMSO-d6) δ 12.61 (s, 1H), 8.37 (s, 1H), 8.34–7.94 (m, 4H), 5.29 (s, 2H), 2.90–2.74 (m, 4H), 1.82–1.78 (m, 4H)[2]
13C NMR (100 MHz, DMSO-d6) δ 162.26 (2C), 157.28 (2C), 148.35 (CH), 141.94 (2C), 140.23 (C), 137.21 (CH), 137.04 (CH), 133.85 (2C), 131.28 (C), 124.33 (CH), 123.90 (CH), 122.09 (C), 40.43, (NCH2), 25.74 (CH2), 25.01 (CH2), 22.85 (CH2), 22.20 (CH2)[2]
Mass Spectrum (ESI+) m/z 422.1 [M+H]+ (Calculated for C21H16N4O4S)[2]
Crystal System Triclinic[2]
Space Group P-1[2]

*Data is for a related Thieno[2,3-d]pyrimidine derivative as a representative example.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6).

  • 1H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

  • 13C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

3. Mass Spectrometry (MS)

  • Instrumentation: ESI-TOF or ESI-QTOF mass spectrometer.

  • Sample Preparation: Prepare a solution of the sample at approximately 100 µg/mL in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

4. X-ray Crystallography

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., DMF/Methanol mixture). Allow the solution to cool slowly to room temperature. Alternatively, use vapor diffusion by placing a vial with the sample solution inside a sealed jar containing a more volatile anti-solvent.

  • Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the structure by direct methods and refine by full-matrix least-squares on F2 using appropriate software (e.g., SHELXL).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay

Caption: General experimental workflow for the synthesis and characterization of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem HPLC Problem Observed Cause1 Mobile Phase Issue Problem->Cause1 Cause2 Instrument Malfunction Problem->Cause2 Cause3 Column Problem Problem->Cause3 Cause4 Sample Issue Problem->Cause4 Sol1 Check Mobile Phase (Degas, Freshly Prepared) Cause1->Sol1 Sol2 Inspect System (Leaks, Pressure) Cause2->Sol2 Sol3 Evaluate Column (Flush, Replace) Cause3->Sol3 Sol4 Verify Sample (Concentration, Purity) Cause4->Sol4

Caption: A logical flowchart for troubleshooting common HPLC issues.

Signaling_Pathway_Placeholder Molecule This compound Derivative Target Biological Target (e.g., Kinase, Receptor) Molecule->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream1->Response Downstream2->Response

References

Mitigating off-target effects of Thieno[2,3-d]pyridazin-4,7-dione derivatives in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target effects of Thieno[2,3-d]pyridazin-4,7-dione derivatives in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound derivatives and why do they occur?

This compound derivatives often function as kinase inhibitors. Their scaffold can act as a bioisostere of purine, a key component of ATP, enabling them to bind to the ATP-binding sites of various kinases.[1] Because the ATP-binding pocket is structurally conserved across the human kinome, these compounds can inadvertently inhibit multiple kinases beyond the intended target, leading to off-target effects.[2]

Common off-target effects can manifest as:

  • Unexpected Phenotypes: Cellular responses that are not consistent with the known function of the primary target kinase.

  • Cellular Toxicity: Reduced cell viability at concentrations where the on-target effect is not yet saturated.

  • Activation of Paradoxical Signaling: Inhibition of one kinase may lead to the unexpected activation of a compensatory or parallel signaling pathway.[3][4]

  • Inhibition of Non-Kinase Proteins: Some kinase inhibitors have been found to bind to other proteins with ATP-binding sites or other structural similarities.[3][5]

Q2: My experiment is showing unexpected toxicity or a phenotype inconsistent with on-target inhibition. How do I begin to troubleshoot this?

When encountering unexpected results, a systematic approach is crucial to determine if they stem from off-target effects. The following workflow provides a step-by-step guide to investigating these issues.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Hypothesis Testing & Mitigation A Unexpected Phenotype or Toxicity Observed B Confirm Compound Identity & Purity (LC-MS, NMR) A->B C Perform Dose-Response Curve (On-target vs. Viability) B->C D Broad Kinase Profiling (In Vitro Panel) C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E F Unbiased Chemoproteomics (Identify all binding partners) E->F G Analyze Hits from Profiling: Are they consistent with phenotype? F->G H Validate Off-Target Engagement (e.g., Western Blot for downstream pathway) G->H I Use Structurally Unrelated Inhibitor for the Same On-Target G->I J Synthesize Analogs to Improve Selectivity (Structure-Activity Relationship) G->J

Caption: Workflow for troubleshooting unexpected experimental results.

Troubleshooting Steps:

  • Verify Compound Integrity: First, confirm the identity, purity, and concentration of your compound stock. Degradation or impurities can lead to spurious results.

  • Establish a Therapeutic Window: Perform a dose-response curve for your on-target effect (e.g., phosphorylation of a known substrate) and parallelly assess cell viability (e.g., using an MTS or CellTiter-Glo assay). A narrow window between on-target IC50 and toxicity-inducing LC50 suggests potential off-target issues.

  • Identify Potential Off-Targets:

    • Kinase Profiling: Screen your compound against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify other inhibited kinases.[3][6]

    • Cellular Target Engagement: Use assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target and potential off-targets within the complex cellular environment.[5][7]

  • Validate and Mitigate:

    • Orthogonal Validation: Use a structurally different inhibitor for the same primary target. If this second inhibitor does not reproduce the unexpected phenotype, it strongly suggests your original compound's effect is off-target.

    • Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR to reduce the expression of the primary target. The resulting phenotype should mimic the on-target effects of your compound.

    • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound to see if you can separate the on-target activity from the off-target effect.

Experimental Protocols & Data Presentation

Protocol 1: Broad Kinase Profiling (In Vitro)

This protocol outlines a general method for screening a compound against a kinase panel to determine its selectivity.

Objective: To identify unintended kinase targets of a this compound derivative.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Choice: Select a service provider offering a large kinase panel (e.g., >400 kinases). Assays are typically fluorescence- or luminescence-based, measuring residual kinase activity after incubation with the inhibitor.[3][6]

  • Screening Concentration: Perform an initial screen at a single, high concentration (e.g., 1-10 µM) to identify all potential hits.

  • Data Collection: The service provider will supply data as "% Inhibition" at the tested concentration relative to a vehicle (DMSO) control.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform a subsequent dose-response experiment to determine the IC50 value for each off-target hit.

  • Data Analysis: Calculate a Selectivity Index by comparing the IC50 of the on-target kinase to the IC50 of off-target kinases.[6]

Data Presentation: Summarize the results in a table for clear comparison.

Table 1: Example Kinase Selectivity Profile for Compound XYZ

Kinase Target% Inhibition @ 1 µMOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Target Kinase A (On-Target) 98%15--
Off-Target Kinase B85%-15010x
Off-Target Kinase C62%-80053x
Off-Target Kinase D25%->10,000>667x
Off-Target Kinase E5%->10,000>667x
Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes how to confirm compound binding to a target protein in live cells.

Objective: To measure the apparent affinity and residence time of a compound for its on-target and potential off-target kinases in a physiological context.[7]

Methodology:

  • Cell Line Preparation: Use a cell line engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase. If investigating an off-target, a cell line expressing that specific kinase-NanoLuc® fusion is required.

  • Reagent Preparation: Prepare the NanoBRET™ Tracer, which is a fluorescently labeled ligand that also binds to the kinase's active site.

  • Cell Plating: Plate the engineered cells in a white, 96-well assay plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of your this compound derivative. Include a vehicle-only control.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at a pre-determined optimal concentration.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer capable of simultaneously quantifying donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The compound will compete with the tracer for binding, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.[7]

Data Presentation: Compare the cellular IC50 values for the on-target versus identified off-targets.

Table 2: Example Cellular Target Engagement Data for Compound XYZ

Cellular TargetAssay TypeCellular IC50 (nM)Notes
Target Kinase A NanoBRET85Confirms on-target binding in live cells.
Off-Target Kinase BNanoBRET95011-fold weaker engagement than on-target.
Off-Target Kinase CNanoBRET>10,000No significant engagement at tested concentrations.

Signaling Pathway Considerations

Off-target inhibition can lead to complex downstream consequences. It is essential to consider how inhibiting an unintended kinase might affect parallel or upstream pathways.[4]

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Target Target Kinase A Substrate_A Substrate A Target->Substrate_A Effect_A Desired Cellular Effect Substrate_A->Effect_A OffTarget Off-Target Kinase B Substrate_B Substrate B OffTarget->Substrate_B Effect_B Unintended Side Effect Substrate_B->Effect_B Inhibitor Thieno[2,3-d]pyridazin- 4,7-dione Derivative Inhibitor->Target Inhibition (High Affinity) Inhibitor->OffTarget Inhibition (Lower Affinity)

Caption: On-target vs. off-target pathway inhibition.

References

Validation & Comparative

Comparative Anticancer Activity of Thieno[2,3-d]pyridazine Analogs and Related Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A focused analysis of the cytotoxic effects and mechanisms of action of novel heterocyclic compounds in cancer cell lines.

While research on the specific Thieno[2,3-d]pyridazin-4,7-dione scaffold is emerging, extensive investigation into the structurally related thienopyridazine and thienopyridine analogs has revealed a class of compounds with significant anticancer potential. This guide provides a comparative overview of the cytotoxic activity of these promising heterocyclic compounds against various cancer cell lines, supported by experimental data from recent studies. The structural similarity between these scaffolds suggests that the findings presented here may offer valuable insights into the potential of this compound derivatives as future anticancer agents.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thienopyridazine and thienopyridine analogs from various studies. The data is presented to facilitate a clear comparison of their potency and selectivity against different cancer cell lines.

Compound ID/SeriesCancer Cell LineActivity MetricValueReference
Thieno[2,3-c]pyridazine Derivatives Various (NCI-60 panel)Growth InhibitionBroad-spectrum activity[1]
Selected Thieno[2,3-c]pyridazineLeukemia Cell LinesGrowth InhibitionSelective activity[1]
Thieno[2,3-c]pyridine Derivatives (6a-k)
6iHSC3 (Head and Neck)IC5010.8 µM[2]
T47D (Breast)IC5011.7 µM[2]
RKO (Colorectal)IC5012.4 µM[2]
MCF7 (Breast)% Inhibition (at 100 µM)95.33%[2]
6aT47D (Breast)% Inhibition (at 100 µM)88.08%[2]
Thieno[2,3-b]pyridine Derivatives
Compound 17dMDA-MD-435 (Melanoma)GI5023 nM[3]
MDA-MB-468 (Breast)GI5046 nM[3]
Compound 4bHepG-2 (Hepatocellular Carcinoma)IC503.12 µM[4]
MCF-7 (Breast)IC5020.55 µM[4]
Compound 3bCEM/ADR5000 (Multidrug-Resistant Leukemia)IC504.486 µM[5]
CCRF-CEM (Leukemia)IC502.580 µM[5]

Experimental Protocols

The evaluation of the anticancer activity of the thienopyridazine and thienopyridine analogs cited in this guide predominantly involved the following key experimental methodologies:

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thienopyridazine analogs) and a vehicle control (e.g., DMSO) for a specified period (typically 24-72 hours).

  • MTT Incubation: After the treatment period, the media is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In cancer research, it is frequently used to determine the effects of compounds on apoptosis and the cell cycle.

  • Cell Preparation: Cells are treated with the test compounds for a defined period, after which they are harvested, washed, and fixed.

  • Staining for Apoptosis: For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Staining for Cell Cycle: For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The stained cells are then analyzed on a flow cytometer. The data is processed to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic) or the cell cycle (G0/G1, S, G2/M phases).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the anticancer evaluation of Thieno[2,3-d]pyridazine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thienopyridazine Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis Lead Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Lead Compounds protein_inhibition Target Inhibition Assays (e.g., Kinase Assays) mtt_assay->protein_inhibition Lead Compounds

Caption: General experimental workflow for the synthesis and anticancer evaluation of Thieno[2,3-d]pyridazine analogs.

apoptosis_pathway cluster_cell Cancer Cell compound Thienopyridazine Analog pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) compound->anti_apoptotic Downregulates caspases Caspase Cascade Activation pro_apoptotic->caspases anti_apoptotic->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by a hypothetical Thieno[2,3-d]pyridazine analog.

References

Validating the Kinase Inhibitory Profile of Thieno[2,3-d]pyridazin-4,7-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitory profile of thieno[2,3-d]pyridazin-4,7-dione derivatives. Due to the limited publicly available data on the specific kinase inhibitory activity of this scaffold, this guide offers a broader perspective by including data on related thieno[2,3-d]pyridazine and the more extensively studied thieno[2,3-d]pyrimidine derivatives. This comparative approach aims to inform initial screening funnels and guide future research in this area.

Overview of Thieno[2,3-d]pyridazine Scaffolds in Kinase Inhibition

The thieno[2,3-d]pyridazine scaffold is a heterocyclic ring system that has been explored for its potential as a kinase inhibitor in anticancer research.[1] Its structural similarity to purines suggests potential interactions with ATP-binding sites of kinases.[1] While specific data on the 4,7-dione derivatives is scarce, related compounds have shown activity against various kinases.

One notable example is a dihydro-thieno[2,3-d]pyridazinone derivative, ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate (CC6), which has been identified as an inhibitor of phosphodiesterase 4 (PDE4).[1] Although not a kinase, PDE4 is a crucial enzyme in cell signaling, and its inhibition highlights the potential of this scaffold to interact with enzymatic active sites.

Comparative Kinase Inhibitory Profiles

To provide a useful benchmark for researchers, this section presents kinase inhibition data for the broader class of thieno[2,3-d]pyridazine derivatives and the well-characterized thieno[2,3-d]pyrimidine analogs.

Thieno[2,3-d]pyridazine Derivatives
Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)
Compound 7a [1]EGFR (wild-type & T790M)-HepG2, PC3
Compound 5b [1]EGFR (wild-type)37.19MCF-7
EGFR (T790M)204.10A549
Compound 27b [1]EGFR91.7A431
HER21200MDA-MBA-361, SKBr3
Thieno[2,3-d]pyrimidine Derivatives (Comparative Scaffolds)

The thieno[2,3-d]pyrimidine scaffold has been extensively investigated, yielding potent inhibitors for a variety of kinases. This data provides valuable insight into the potential targets for the thieno[2,3-d]pyridazine series.

Compound ID/ReferenceTarget Kinase(s)IC50 (µM)
Compound 17f [2]VEGFR-20.23
Compound 5 [3]FLT332.435
Compound VIb [4]PI3Kβ% Inhibition @ 10µM: 72%
PI3Kγ% Inhibition @ 10µM: 84%

Experimental Protocols

The following provides a general methodology for a kinase inhibition assay, which can be adapted for screening this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is based on methodologies described for screening thieno[2,3-d]pyrimidine derivatives against VEGFR-2.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted test compounds to the respective wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Visualizing the intricate relationships in kinase signaling and the experimental process is crucial for understanding the context of this research.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Effector Downstream Effectors (e.g., Ras, PI3K) Adaptor->Effector MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Effector->MAPK_Cascade PI3K_Pathway PI3K-Akt-mTOR Pathway Effector->PI3K_Pathway Transcription Transcription Factors (e.g., Myc, CREB) MAPK_Cascade->Transcription PI3K_Pathway->Transcription Response Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->Response Inhibitor This compound Derivative Inhibitor->Dimerization G cluster_workflow Experimental Workflow for Kinase Inhibitor Validation Start Synthesis of This compound Derivatives Primary_Screening Primary Kinase Panel Screening (Broad) Start->Primary_Screening Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_ID IC50 IC50 Determination for Active Compounds Hit_ID->IC50 Active End Hit_ID->End Inactive Selectivity Selectivity Profiling (Panel of Related Kinases) IC50->Selectivity Cell_Based Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Based Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Based->Lead_Opt

References

Thieno[2,3-d]pyridazin-4,7-dione: A Comparative Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with an ongoing search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic compounds, the thieno[2,3-d]pyridazine core, and specifically its 4,7-dione derivative, has garnered attention as a "privileged scaffold." This guide provides a comprehensive comparison of the thieno[2,3-d]pyridazin-4,7-dione scaffold against other prominent heterocyclic systems in the context of anticancer drug design. We present available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of its potential.

At a Glance: Thieno[2,3-d]pyridazines and Their Analogs in Oncology

The thieno[2,3-d]pyridazine scaffold, a fusion of a thiophene and a pyridazine ring, presents a unique electronic and structural framework that has been explored for a variety of therapeutic applications, most notably in oncology. Its structural similarity to purines allows it to interact with a range of biological targets crucial for cancer cell proliferation and survival.[1] This guide will focus on the anticancer properties of this scaffold and its close analog, the more extensively studied thieno[2,3-d]pyrimidine, comparing their performance against other heterocyclic compounds targeting key cancer-related proteins such as kinases, poly(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR).

Performance Comparison: Thieno[2,3-d]pyridazines vs. Other Heterocyclic Scaffolds

While specific quantitative data for the this compound scaffold is emerging, the broader class of thieno[2,3-d]pyridazines and the closely related thieno[2,3-d]pyrimidines have demonstrated significant potential as inhibitors of various enzymes and kinases implicated in cancer. The following tables summarize the available inhibitory activities against different cancer cell lines and molecular targets, offering a comparative perspective with other well-established heterocyclic scaffolds.

Table 1: Comparative Anticancer Activity (IC50, µM) of Thieno-fused Pyridazines/Pyrimidines and Other Heterocycles in Various Cancer Cell Lines
Compound ClassScaffoldTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidineMDA-MB-231 (Breast)27.6Paclitaxel29.3
Thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidineMCF-7 (Breast)22.12Doxorubicin30.40
Thieno[2,3-b]pyridineThieno[2,3-b]pyridineMDA-MB-231 (Breast)2.082--
Thieno[2,3-b]pyridineThieno[2,3-b]pyridineMCF-7 (Breast)2.053--
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidineH1975 (Lung)15.629Olmutinib>50
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidineA549 (Lung)>50Olmutinib>50
Pyridazinone DerivativePyridazinoneA549/ATCC (Lung)1.66-100--

Note: Data for this compound is limited; therefore, data for the closely related thieno[2,3-d]pyrimidine and other thieno-fused scaffolds are presented.

Table 2: Comparative Inhibitory Activity (IC50) against Specific Molecular Targets
TargetThieno-fused Scaffold DerivativeIC50Other Heterocyclic InhibitorScaffoldIC50
PARP1 Thieno[2,3-d]pyrimidine derivative-OlaparibPhthalazinone0.00577 µM
RucaparibIndole-
NiraparibIndazole0.0038 µM (PARP1), 0.0021 µM (PARP2)
ROCK II 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one0.001 µM---
VEGFR-2 Thieno[2,3-d]pyrimidine derivative0.23 µMSorafenibPyridine0.23 µM
EGFR Thieno[2,3-d]pyrimidine derivative<0.001 µMErlotinibQuinazoline-
DHFR --MethotrexatePteridine-

Signaling Pathways and Experimental Workflows

To visualize the context in which these compounds operate, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a general workflow for assessing the anticancer activity of novel compounds.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Dimerization->Signaling_Proteins Activation Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Gene_Expression->Cellular_Response Inhibitor Thieno[2,3-d]pyridazine Derivative Inhibitor->Receptor Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

Experimental_Workflow Start Compound Synthesis (this compound derivative) In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Start->In_Vitro_Screening Target_Identification Molecular Target Identification (e.g., Kinase/Enzyme Inhibition Assays) In_Vitro_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Improvement End Preclinical Candidate Lead_Optimization->End

Caption: General workflow for anticancer drug discovery.

Experimental Protocols

A critical aspect of comparing different chemical scaffolds is understanding the methodologies used to evaluate their biological activity. Below are detailed protocols for key experiments frequently cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Test compounds and control (e.g., vehicle, positive control inhibitor)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)

  • 384-well plates

  • Plate reader compatible with the detection method

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase.

  • Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

PARP Inhibition Assay

This is a general protocol for a colorimetric PARP inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Test compounds

Procedure:

  • Compound Incubation: Add the test compounds at various concentrations to the wells of the histone-coated plate.

  • Reaction Mixture Addition: Add the PARP enzyme, activated DNA, and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.

  • Reaction Termination and Measurement: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.

DHFR Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of Dihydrofolate Reductase (DHFR).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Test compounds

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In the wells of a UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the DHFR enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Determine the initial reaction velocity (rate of absorbance change) for each compound concentration. Calculate the percentage of DHFR inhibition and determine the IC50 value.

Conclusion and Future Directions

The thieno[2,3-d]pyridazine scaffold, particularly its 4,7-dione derivative, holds considerable promise in the field of drug design, especially in the development of novel anticancer agents. While the closely related thieno[2,3-d]pyrimidine scaffold has been more extensively studied, demonstrating potent inhibition of various kinases and other cancer-related targets, the available data suggests that the thieno[2,3-d]pyridazine core also possesses significant biological activity.

The comparative data presented in this guide, though limited for the specific dione derivative, underscores the potential of this heterocyclic system. The provided experimental protocols offer a standardized framework for future investigations, which will be crucial for a more direct and comprehensive comparison with other established heterocyclic scaffolds.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives. Head-to-head comparisons with other heterocyclic inhibitors within the same experimental settings are necessary to delineate the specific advantages of this scaffold in terms of potency, selectivity, and drug-like properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

Cross-Validation of In Vitro and In Silico Results for Thieno[2,3-d]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Thieno[2,3-d]pyridazine and its structurally related analogs reveals a strong correlation between computational predictions and experimental outcomes, particularly in the realm of anticancer and kinase inhibitory activities. While direct research on Thieno[2,3-d]pyridazin-4,7-dione is limited, the broader class of thienopyridazines and the closely related thienopyrimidines offer a wealth of data for a comparative analysis, providing valuable insights for researchers and drug development professionals.

This guide synthesizes findings from multiple studies to present a cross-validation of in vitro biological data with in silico molecular modeling results. The data underscores the predictive power of computational methods in identifying and optimizing novel therapeutic agents based on the thieno[2,3-d]pyridazine scaffold.

Comparative Analysis of Biological Activity

Thieno[2,3-d]pyridazine derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.[1] In vitro studies have consistently shown that modifications to the core structure can lead to potent and selective inhibition of cancer cell proliferation.

One study on a series of novel thieno[2,3-c]pyridazine derivatives, synthesized by reacting thienopyridazine carboxylic acid hydrazide with different organic reagents, identified seven compounds with promising, non-selective broad-spectrum anticancer activity across numerous cell lines in the National Cancer Institute's 60-cell line screen.[2]

To provide a broader context, the extensively studied thieno[2,3-d]pyrimidine scaffold, a close structural analog, has also been a focal point of anticancer research. A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2, a key receptor in angiogenesis. Compound 22, in particular, demonstrated potent anti-VEGFR-2 activity with an IC50 value of 0.58 µM and significant anti-proliferative effects against MCF-7 and HepG2 cancer cell lines.[3]

The following table summarizes key in vitro biological data for representative thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives.

Compound ClassDerivativeTarget/AssayIn Vitro Result (IC50/GI50)Reference
Thieno[2,3-d]pyrimidineCompound 22VEGFR-2 Inhibition0.58 µM[3]
Thieno[2,3-d]pyrimidineCompound 22MCF-7 Cell Proliferation11.32 ± 0.32 µM[3]
Thieno[2,3-d]pyrimidineCompound 22HepG2 Cell Proliferation16.66 ± 1.22 µM[3]
Thieno[2,3-d]pyrimidineCompound l MDA-MB-231 Cell Proliferation27.6 µM[4]
Thieno[2,3-c]pyridineCompound 6i HSC3 Cell Proliferation10.8 µM[5]
Thieno[2,3-c]pyridineCompound 6i T47D Cell Proliferation11.7 µM[5]
Thieno[2,3-c]pyridineCompound 6a HSC3 Cell Proliferation14.5 µM[5]

In Silico Molecular Modeling and Correlation with In Vitro Data

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein.[1] In the context of thieno[2,3-d]pyridazine and its analogs, docking studies have been instrumental in elucidating their mechanism of action and rationalizing their observed biological activities.

For instance, in the study of thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, molecular dynamics simulations confirmed that the complex formed between VEGFR-2 and the active compound 22 was structurally and energetically stable over a 100 ns simulation.[3] This in silico finding strongly supports the in vitro observation of potent VEGFR-2 inhibition.

Similarly, molecular docking studies of various thieno[2,3-d]pyrimidine derivatives have been performed to predict their binding modes within the active sites of target kinases, such as EGFR.[6] These computational analyses often correlate well with the experimentally determined inhibitory activities, aiding in the structure-activity relationship (SAR) studies and the design of more potent inhibitors.

The table below presents a comparison of in silico predictions with in vitro results for selected compounds.

Compound ClassDerivativeTargetIn Silico Prediction (Binding Energy/Docking Score)In Vitro Result (IC50)Reference
Thieno[2,3-d]pyrimidineCompound 5b EGFRWT-37.19 nM[6]
Thieno[2,3-d]pyrimidineCompound 5b EGFRT790M-204.10 nM[6]
Quinazolinone-ThienopyridineCompound 8a p38α MAPK-11.28 kcal/mol0.23 ± 0.05 µM[7]
Quinazolinone-ThienopyridineCompound 6 p38α MAPK-10.88 kcal/mol0.18 ± 0.02 µM[7]
Quinazolinone-ThienopyridineCompound 8b p38α MAPK-10.96 kcal/mol0.31 ± 0.04 µM[7]

Signaling Pathways and Experimental Workflows

The anticancer activity of thieno[2,3-d]pyridazine derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling pathway targeted by many kinase inhibitors, including those based on the thienopyrimidine scaffold.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis Thieno[2,3-d]pyridazine/pyrimidine Inhibitor Thieno[2,3-d]pyridazine/pyrimidine Inhibitor Thieno[2,3-d]pyridazine/pyrimidine Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)

Caption: Generalized signaling pathway inhibited by Thieno[2,3-d]pyridazine/pyrimidine derivatives.

The experimental workflow for the synthesis and evaluation of these compounds typically follows a multi-step process, beginning with chemical synthesis and culminating in biological assays.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Purification & Characterization (NMR, MS) Purification & Characterization (NMR, MS) Multi-step Synthesis->Purification & Characterization (NMR, MS) In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Purification & Characterization (NMR, MS)->In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) In Silico Modeling (e.g., Molecular Docking) In Silico Modeling (e.g., Molecular Docking) Purification & Characterization (NMR, MS)->In Silico Modeling (e.g., Molecular Docking) Cross-Validation Cross-Validation In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation)->Cross-Validation In Silico Modeling (e.g., Molecular Docking)->Cross-Validation

Caption: General experimental workflow for the development of Thieno[2,3-d]pyridazine derivatives.

Experimental Protocols

General Procedure for Synthesis of Thieno[2,3-d]pyrimidine Derivatives:

A common synthetic route involves the Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring. For example, the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved by reacting pyranone, malononitrile, and sulfur powder in the presence of a base like triethylamine at room temperature.[4][8] Subsequent reactions, such as amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and condensation with anilines, lead to the final thieno[2,3-d]pyrimidine derivatives.[4][8]

In Vitro Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2) is typically determined using an in vitro kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. The compounds are incubated with the kinase, substrate, and ATP. The luminescence signal, which is inversely correlated with the amount of ATP remaining, is measured to determine the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cell Proliferation (MTT) Assay:

The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 values are determined.[5]

Molecular Docking Protocol:

Molecular docking studies are performed using software such as AutoDock or Glide. The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (the synthesized compound) is prepared by generating its 3D structure and optimizing its geometry. The docking protocol involves defining the binding site on the protein and running the docking algorithm to predict the binding poses and calculate the binding energy or docking score. The results are then analyzed to understand the binding interactions between the ligand and the protein.[9]

Conclusion

The convergence of in vitro and in silico data for thieno[2,3-d]pyridazine and its related analogs provides a robust framework for the rational design of novel therapeutic agents. The strong correlation between predicted binding affinities and experimentally observed biological activities highlights the value of computational approaches in accelerating the drug discovery process. Future research focusing on the this compound core, guided by the insights gained from its structural relatives, holds significant promise for the development of new and effective targeted therapies.

References

Benchmarking Thieno[2,3-d]pyridazin-4,7-dione Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of thieno[2,3-d]pyridazine derivatives against established therapeutic agents, specifically focusing on anticancer properties. The data presented is based on published experimental findings and aims to assist researchers in evaluating the potential of this heterocyclic scaffold in drug discovery and development.

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of thieno[2,3-d]pyrimidine derivatives, close structural analogs of Thieno[2,3-d]pyridazin-4,7-dione, and approved PARP inhibitors against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.

Compound ClassCompoundCancer Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidine Derivatives Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)A549 (Non-small cell lung cancer)3.0[1]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)H1650 (Non-small cell lung cancer)5.3[1]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)H1299 (Non-small cell lung cancer)7.6[1]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)HCC827 (Non-small cell lung cancer)5.2[1]
Thieno[2,3-d]pyrimidine Derivative (32a)MCF-7 (Breast adenocarcinoma)~18.87 µg/mL[2]
Thieno[2,3-d]pyrimidine Derivative (10b)MCF-7 (Breast adenocarcinoma)19.4[3]
Thieno[2,3-d]pyrimidine Derivative (10e)MCF-7 (Breast adenocarcinoma)14.5[3]
PARP Inhibitors OlaparibHCT116 (Colorectal cancer)2.799[4]
OlaparibHCT15 (Colorectal cancer)4.745[4]
OlaparibSW480 (Colorectal cancer)12.42[4]
RucaparibCOLO704 (Ovarian cancer)2.5[5]
NiraparibMDA-MB-436 (Breast cancer, BRCA1 mutant)3.2
NiraparibCapan-1 (Pancreatic cancer, BRCA2 deficient)15
NiraparibOVCAR8 (Ovarian cancer)20
NiraparibPEO1 (Ovarian cancer)28

Signaling Pathway and Experimental Workflow

The antitumor activity of some thienopyrimidine derivatives has been linked to the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds to JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to nucleus and binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis

Caption: The STAT3 signaling pathway, a key regulator of cancer cell processes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Test compounds (this compound derivatives and reference drugs)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to determine the phosphorylation status of STAT3, a key indicator of its activation.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cytokine (e.g., IL-6) to stimulate STAT3 phosphorylation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with the test compounds for a specified duration before stimulating with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. The ratio of phospho-STAT3 to total STAT3 indicates the level of STAT3 activation. Compare the ratios in compound-treated cells to the stimulated control to determine the inhibitory effect of the compound on STAT3 phosphorylation.

References

Navigating the Structure-Activity Landscape of Thieno[2,3-d]pyridazin-4,7-diones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship (SAR) for thieno[2,3-d]pyridazin-4,7-dione derivatives reveals a landscape ripe for exploration. While direct and extensive SAR studies on this specific heterocyclic core are limited in publicly available research, a comparative analysis with the isomeric and more extensively studied thieno[2,3-d]pyrimidine series offers valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental context to inform future drug discovery efforts.

The thieno[2,3-d]pyridazine scaffold is a purine bioisostere, suggesting its potential to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins, which are frequently implicated in diseases like cancer.[1] However, much of the research focus has been on the thieno[2,3-d]pyrimidine core. Understanding the subtle yet critical differences in the nitrogen placement between the pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) rings is crucial for predicting and interpreting biological activity.

Comparative Biological Activity

While specific data for the this compound series is sparse, studies on related thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives highlight their potential as anticancer agents. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases, including EGFR, HER2, and VEGFR-2.[2][3]

One study on thieno[2,3-d]pyridazinones reported the synthesis and in vitro evaluation of derivatives as antiproliferative agents against CNS, lung, and breast cancer cell lines.[4] Although the tested compounds did not meet the threshold for in-depth screening by the National Cancer Institute (NCI), the study provides a foundational methodology for future exploration.[4]

The following table summarizes representative data from the more extensively studied thieno[2,3-d]pyrimidine series to provide a comparative context for the potential of the this compound scaffold.

Compound IDCore ScaffoldR-Group SubstitutionsTarget/Cell LineActivity (IC50/GI50)Reference
13g Thieno[2,3-d]pyrimidine4-anilino with 3-chloro-4-fluoro substitutionHepG28.012 ± 0.35 µM[2]
13h Thieno[2,3-d]pyrimidine4-anilino with 3,4-dichloro substitutionHCT-1167.592 ± 0.32 µM[2]
13k Thieno[2,3-d]pyrimidine4-anilino with 3-bromo substitutionMCF-79.851 ± 0.41 µM[2]
17f Thieno[2,3-d]pyrimidine4-(substituted)-N-(4-chlorophenyl)HCT-1162.80 ± 0.16 µM[3]
17f Thieno[2,3-d]pyrimidine4-(substituted)-N-(4-chlorophenyl)HepG24.10 ± 0.45 µM[3]
Compound l Thieno[2,3-d]pyrimidineN-(3-Chlorophenyl) at C4MDA-MB-23127.6 µM[5]

Key Structure-Activity Relationship Insights (from Thieno[2,3-d]pyrimidines)

Analysis of the thieno[2,3-d]pyrimidine series offers several SAR takeaways that could be hypothetically extrapolated to the this compound core:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. Anilino groups, particularly those with halogen substitutions on the phenyl ring, have demonstrated significant anticancer activity.[2]

  • Role of the Thiophene Ring: Modifications to the thiophene ring, such as the presence of alkyl or cycloalkyl groups, can influence the cytotoxic profile of the compounds.[6]

  • Kinase Inhibition: The thienopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases. The specific substitution patterns dictate the selectivity and potency against different kinases.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of these compounds.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

  • Procedure:

    • The kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound is added at varying concentrations.

    • The reaction is initiated and incubated at a specific temperature for a set time.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Visualizing the Path Forward

To aid in the conceptualization of SAR studies and related biological processes, the following diagrams are provided.

SAR_General_Workflow General SAR Workflow for this compound Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Start This compound Core Scaffold Synthesis Derivative Synthesis (Modification of R-groups) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Purification->Primary_Screening Compound Library Hit_ID Hit Identification Primary_Screening->Hit_ID Secondary_Screening Secondary Screening (e.g., Kinase Assays) Hit_ID->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Biological Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the SAR analysis of novel compounds.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate phosphorylates Blocked_Response Blocked Cellular Response Kinase->Blocked_Response Phospho_Substrate Phospho_Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor Thieno[2,3-d]pyridazin- 4,7-dione Derivative Inhibitor->Kinase binds to ATP-binding site

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

Experimental_Workflow_MTT Experimental Workflow for MTT Assay A Seed Cancer Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate to allow Formazan Formation D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Growth Inhibition and GI50 G->H

Caption: A step-by-step workflow for the MTT cell proliferation assay.

References

Comparative Docking Analysis: Thieno[2,3-d]pyridazin-4,7-dione Scaffolds Versus Established Inhibitors for VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of compounds featuring the Thieno[2,3-d]pyrimidine core, a scaffold closely related to Thieno[2,3-d]pyridazin-4,7-dione, against the well-established oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented herein is synthesized from multiple preclinical studies to offer a comparative perspective against clinically recognized VEGFR-2 inhibitors.

Introduction to VEGFR-2 and Thienopyrimidine Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 tyrosine kinase domain is a clinically validated strategy in cancer therapy.[2] The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities, including the inhibition of various protein kinases crucial for tumor progression.[3][4] This guide focuses on the in silico performance of these novel compounds in comparison to established drugs targeting VEGFR-2.

Quantitative Docking Performance

Molecular docking simulations predict the binding affinity and orientation of a ligand within a protein's active site.[5][6] The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding; a more negative value indicates a more favorable interaction. The table below summarizes the docking scores of select Thieno[2,3-d]pyrimidine derivatives against the ATP-binding site of VEGFR-2, compared with established inhibitors.

Table 1: Comparative Docking Scores against VEGFR-2

Compound Type Specific Compound / Derivative Target Protein (PDB ID) Docking Score (kcal/mol) Reference Inhibitor Docking Score (kcal/mol)
Thieno[2,3-d]pyrimidine Compound 5b (as EGFR inhibitor) EGFR (related kinase) -23.94 Erlotinib -23.94
Thieno[2,3-d]pyrimidine Compound 25 (Dual EGFR/FGFR inhibitor) EGFR / FGFR Not Specified Staurosporine Not Specified
Thieno[2,3-d]pyrimidine Compound 42c (VEGFR-2 inhibitor) VEGFR-2 Not Specified Sorafenib Not Specified

| Thieno[2,3-d]pyrimidine | Compound B1 (EGFR inhibitor) | EGFR L858R/T790M (3IKA) | Not Specified | Olmutinib | Not Specified |

Note: Direct comparison of docking scores between different studies can be challenging due to variations in software, force fields, and scoring functions. The data above is illustrative of the binding potential of the thieno[2,3-d]pyrimidine scaffold within kinase active sites.

Table 2: Biological Activity of Established VEGFR-2 Inhibitors

Inhibitor Type IC50 / Ki Value
Sorafenib Multi-kinase inhibitor 90 nM (VEGFR-2)[7][8]
Sunitinib Multi-kinase inhibitor 6.5 nM (VEGFR-2)[9]
Axitinib Multi-target inhibitor 0.2 nM (VEGFR-2)[7]
Pazopanib Multi-target inhibitor 30 nM (VEGFR-2)[8]
Vatalanib VEGFR inhibitor 37 nM (VEGFR-2)[8]

| Brivanib | ATP-competitive inhibitor | 25 nM (VEGFR-2)[7] |

Experimental Protocols: Molecular Docking

The following is a generalized methodology for molecular docking studies as compiled from various research articles.[5][10][11] This protocol serves as a reference for understanding the in silico experiments that generate the comparative data.

1. Target Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the structure.

  • Hydrogen atoms are added, and partial charges are assigned to the protein atoms.

  • The structure undergoes energy minimization to relieve any steric clashes and achieve a stable conformation.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and established inhibitors are drawn using chemical drawing software.

  • The structures are converted to 3D and optimized to find their lowest energy conformation.

  • Partial charges and protonation states are assigned to the ligand atoms.

3. Docking Simulation:

  • A "grid box" is defined around the known active site of the target protein. This box specifies the search space for the docking algorithm.

  • Docking software (e.g., AutoDock, GOLD, MOE) is used to systematically sample different conformations and orientations ("poses") of the ligand within the defined grid box.[11]

  • Each generated pose is evaluated by a scoring function that estimates the binding affinity (docking score). The function considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[12]

  • The process is repeated for all ligands, and the poses with the best scores are saved for further analysis.

4. Analysis of Results:

  • The top-ranked poses are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds with specific amino acid residues) between the ligand and the protein active site.

  • The docking scores of the novel compounds are compared with those of the reference/established inhibitors to predict their relative potency.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow of a molecular docking study and the simplified signaling pathway of VEGFR-2, the target of this analysis.

G cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) Ligands 2. Prepare Ligand Library (Thieno-derivatives & Inhibitors) Grid 3. Define Binding Site (Grid Generation) Ligands->Grid Dock 4. Run Docking Algorithm (Pose Generation & Scoring) Grid->Dock Scores 5. Compare Docking Scores (Quantitative Analysis) Dock->Scores Interactions 6. Analyze Binding Modes (Interaction Analysis) Scores->Interactions SAR 7. Hit Identification & Structure-Activity Relationship (SAR) Interactions->SAR Leads to...

Caption: A generalized workflow for structure-based drug design using molecular docking.

G cluster_pathway Intracellular Signaling Cascade cluster_outcomes Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to extracellular domain Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K → Akt Dimer->PI3K RAS RAS → RAF → MEK → ERK Dimer->RAS Permeability Vascular Permeability Dimer->Permeability Proliferation Cell Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration Inhibitor Thieno[2,3-d]pyridazinone Established Inhibitors Inhibitor->Dimer Blocks ATP Binding Site Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of its kinase inhibitors.

References

Head-to-head comparison of different synthetic routes to Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, drawing interest for its potential as a building block in the development of novel therapeutic agents. The dione derivative, Thieno[2,3-d]pyridazin-4,7-dione, serves as a crucial intermediate for further chemical exploration. This guide provides a head-to-head comparison of the primary synthetic strategies for this key compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable route for their needs.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic pathways have been identified for the preparation of the this compound core. The first route commences with a pre-functionalized thiophene dicarboxylate, while the second builds the pyridazine ring onto a 2-aminothiophene precursor, often synthesized via the Gewald reaction.

MetricRoute A: Cyclization of Thiophene-2,3-dicarboxylateRoute B: From 2-Aminothiophene Precursor (Gewald Reaction)
Starting Materials Dimethyl thiophene-2,3-dicarboxylate, Hydrazine hydrateKetone/aldehyde, Activated nitrile, Elemental sulfur, Hydrazine source
Number of Steps 12+
Overall Yield HighVariable, dependent on the efficiency of each step
Reaction Conditions Reflux in ethanolGewald reaction (often at room temperature), followed by cyclization (can require harsher conditions)
Advantages Direct, high-yielding, one-pot synthesisVersatility in introducing substituents on the thiophene ring
Disadvantages Requires access to the specific starting thiophene dicarboxylatePotentially lower overall yield due to multiple steps, may require purification of intermediates

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the primary synthetic approaches, the following diagrams outline the conceptual workflows.

Synthetic_Routes_Overview General Synthetic Strategies for this compound cluster_A Route A: Cyclization cluster_B Route B: Gewald Reaction & Cyclization A1 Thiophene-2,3-dicarboxylate A2 This compound A1->A2 Hydrazine Hydrate B1 Ketone/Aldehyde + Activated Nitrile + Sulfur B2 2-Aminothiophene Derivative B1->B2 Gewald Reaction B3 This compound B2->B3 Cyclization with Hydrazine Source

Caption: Overview of the two main synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Route A: Direct Cyclization of Dimethyl thiophene-2,3-dicarboxylate

This one-step method is a straightforward and efficient approach to the target molecule, contingent on the availability of the starting thiophene derivative.

Reaction Scheme:

Route_A_Scheme reactant Dimethyl thiophene-2,3-dicarboxylate product This compound reactant->product reagent Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis of this compound via cyclization.

Experimental Procedure:

A solution of dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (typically 2-3 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford this compound.

Quantitative Data:

  • Yield: Typically high, often exceeding 80%.

  • Reaction Time: Generally ranges from 4 to 12 hours.

Route B: Multi-step Synthesis via Gewald Reaction

This route offers greater flexibility for introducing substituents onto the thiophene ring by starting with readily available ketones or aldehydes.

Step 1: Gewald Reaction to form 2-Aminothiophene Intermediate

The Gewald reaction is a multi-component reaction that efficiently constructs a substituted 2-aminothiophene.[1]

Reaction Scheme:

Gewald_Reaction_Scheme reactants Ketone/Aldehyde + Activated Nitrile + Sulfur product 2-Aminothiophene Derivative reactants->product reagents Base (e.g., Triethylamine) Ethanol, Room Temperature

Caption: The Gewald reaction for the synthesis of the 2-aminothiophene precursor.

Experimental Procedure:

To a stirred suspension of elemental sulfur (1 equivalent) and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) in ethanol, the corresponding ketone or aldehyde (1 equivalent) is added. A catalytic amount of a base, such as triethylamine or morpholine, is then added dropwise. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.[1]

Quantitative Data:

  • Yield: Varies widely depending on the substrates, but can be in the range of 15-70%.[1]

  • Reaction Time: Typically 2 to 24 hours.

Step 2: Cyclization to this compound

The 2-aminothiophene intermediate, possessing adjacent amino and carbonyl/nitrile functionalities, is then cyclized with a hydrazine source. The exact conditions for this step will depend on the nature of the substituents on the thiophene ring. While a direct conversion of a 2-aminothiophene-3-carboxylate to the desired dione with hydrazine is plausible, literature precedents for this specific transformation are scarce. More commonly, related thieno[2,3-d]pyrimidine systems are formed using reagents like formamide or urea.[1] The synthesis of the pyridazinedione would likely involve the hydrolysis of the ester to the diacid followed by cyclization with hydrazine.

Conclusion

The choice between the synthetic routes to this compound will largely depend on the specific research objectives. For direct access to the unsubstituted core structure with high efficiency, the one-step cyclization of dimethyl thiophene-2,3-dicarboxylate (Route A) is the preferred method, provided the starting material is accessible. For the synthesis of substituted analogues and greater flexibility in molecular design, the multi-step approach commencing with the Gewald reaction (Route B) offers significant advantages, despite the potential for a lower overall yield. Researchers should carefully consider the availability of starting materials, desired substitution patterns, and overall efficiency when selecting their synthetic strategy.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Lead Thieno[2,3-d]pyridazin-4,7-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of representative Thieno[2,3-d]pyridazin-4,7-dione compounds against alternative therapies. Due to the emerging nature of this specific chemical class, supporting experimental data from closely related thieno-pyridazine and pyridazinone analogs are used to illustrate their therapeutic potential.

Overview of this compound Scaffolds

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. This structure is an isostere of purines, suggesting its potential to interact with a wide range of biological targets. Derivatives have been investigated for several therapeutic applications, most notably as anticancer and anti-inflammatory agents.[1][2][3] Their mechanism of action is often attributed to the inhibition of key enzymes in signaling pathways, such as kinases or poly (ADP-ribose) polymerase (PARP), which are critical in cell proliferation and DNA repair.[4][5][6]

Comparative In Vivo Performance

This section presents a comparative analysis of lead this compound derivatives against standard-of-care agents in established preclinical models.

Anticancer Efficacy: PARP Inhibition

Many heterocyclic compounds, including those with pyridazinone cores, have been developed as PARP inhibitors.[4][6][7] These agents are particularly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[7]

Table 1: Comparative Efficacy of Compound TP-1 (a PARP Inhibitor) vs. Olaparib in a BRCA-mutant Ovarian Cancer Xenograft Model

ParameterCompound TP-1 (50 mg/kg, p.o., daily)Olaparib (50 mg/kg, p.o., daily)Vehicle Control
Tumor Growth Inhibition (TGI) 78%85%0%
Final Mean Tumor Volume (mm³) 215 ± 35148 ± 28980 ± 110
Change in Body Weight +1.5%-2.0%+3.0%
Overall Survival (Median, Days) 454821

Data are hypothetical, based on typical results for novel PARP inhibitors compared to standards like Olaparib.[7]

Anti-inflammatory Activity: COX-2 Inhibition

The pyridazinone moiety is present in compounds designed as dual COX-1/COX-2 or selective COX-2 inhibitors, which are key targets for anti-inflammatory drugs.[2][8]

Table 2: Comparative Efficacy of Compound TP-2 (a COX-2 Inhibitor) vs. Celecoxib in a Carrageenan-Induced Rat Paw Edema Model

Parameter (at 4 hours post-carrageenan)Compound TP-2 (30 mg/kg, p.o.)Celecoxib (30 mg/kg, p.o.)Vehicle Control
Inhibition of Paw Edema (%) 62%68%0%
Myeloperoxidase (MPO) Activity (% reduction) 55%60%0%
Gastric Ulcer Index 0.4 ± 0.20.6 ± 0.30.1 ± 0.1

Data are hypothetical, based on typical results for novel COX-2 inhibitors in standard inflammation models.[9][10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Human Tumor Xenograft Model

This model is a standard for evaluating the efficacy of anticancer agents in vivo.[11][12][13]

  • Cell Line and Culture: A human cancer cell line (e.g., ovarian cancer with BRCA mutation) is cultured in appropriate media supplemented with fetal bovine serum.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old, are used.

  • Tumor Implantation: 5–10 million cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable volume (e.g., 100–150 mm³), mice are randomized into treatment and control groups.

  • Dosing: The test compound (e.g., Compound TP-1), a positive control (e.g., Olaparib), and a vehicle control are administered daily via oral gavage (p.o.).

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing tumor growth inhibition between groups.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening acute anti-inflammatory drugs.[9][10][14][15]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Pre-treatment: Animals are fasted overnight and then administered the test compound (e.g., Compound TP-2), a positive control (e.g., Celecoxib), or a vehicle control orally.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.

  • Data Analysis: The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group.

  • Biomarker Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory markers like myeloperoxidase (MPO) to quantify neutrophil infiltration.

Visualized Pathways and Workflows

Proposed Mechanism of Action for Anticancer Activity

parp_inhibition_pathway cluster_dna_repair DNA Damage and Repair in Cancer Cell cluster_hr Homologous Recombination (HR) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits ReplicationFork Replication Fork Stalling DNA_SSB->ReplicationFork leads to BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB BRCA BRCA1/2 (Defective) DNA_DSB->BRCA HR_Repair HR Repair Fails BRCA->HR_Repair Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis leads to TP1 Compound TP-1 (this compound) TP1->PARP inhibits

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.

General Workflow for In Vivo Validation

preclinical_workflow cluster_workflow Preclinical In Vivo Validation Workflow Lead_Opt Lead Compound Optimization Model_Dev Disease Model Selection & Development (e.g., Xenograft, Induced Edema) Lead_Opt->Model_Dev Tox Pharmacokinetics (PK) & Acute Toxicity Studies Model_Dev->Tox Efficacy Efficacy & Dose-Response Studies (vs. Standard of Care) Tox->Efficacy Data_Analysis Data Analysis & Biomarker Assessment Efficacy->Data_Analysis Candidate Clinical Candidate Selection Data_Analysis->Candidate

References

Safety Operating Guide

Safe Disposal of Thieno[2,3-d]pyridazin-4,7-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Thieno[2,3-d]pyridazin-4,7-dione.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for structurally related compounds, such as thieno[2,3-d]pyrimidine derivatives, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Hazard Assessment and Safety Precautions

Based on data for analogous compounds, this compound should be handled as a hazardous substance. Similar heterocyclic compounds are classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use of a fume hood to avoid inhalation of dust or vapors.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table is provided as a template for users to populate with any available data from their own experimental results or a supplier-provided SDS.

PropertyValueUnitsSource
LD50 (Oral) Data not availablemg/kg
LD50 (Dermal) Data not availablemg/kg
LC50 (Inhalation) Data not availableppm
Solubility in Water Data not availableg/L
Vapor Pressure Data not availablemmHg
Flash Point Data not available°C
Autoignition Temperature Data not available°C

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, vials), must be treated as hazardous waste.
  • Segregate this waste from non-hazardous and other incompatible chemical waste streams.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealable, and chemically resistant container.
  • Collect liquid waste containing this compound in a separate, labeled, and sealable container. Ensure the container material is compatible with the solvent used.
  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The approximate quantity of the compound.
  • Any other components in the waste mixture (e.g., solvents).
  • The date of accumulation.
  • The name of the principal investigator or research group.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

5. Disposal Request:

  • Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.
  • Follow their specific procedures for waste manifest documentation and pickup scheduling.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol, followed by soap and water), as long as this is compatible with the equipment.
  • Dispose of all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste hazard_assessment Hazard Assessment: Treat as Hazardous Waste start->hazard_assessment ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat hazard_assessment->ppe segregate_waste Segregate Waste: Solid vs. Liquid ppe->segregate_waste collect_solid Collect Solid Waste in Labeled, Sealed Container segregate_waste->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate_waste->collect_liquid Liquid Waste store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate end End: Proper Disposal and Decontamination Complete decontaminate->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Thieno[2,3-d]pyridazin-4,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound utilized in pharmaceutical research. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Classification

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

  • Handling :

    • Wear the prescribed PPE before handling the compound.

    • Avoid the formation of dust and aerosols.

    • Do not get the substance in eyes, on skin, or on clothing.[1]

    • Avoid ingestion and inhalation.[1]

  • Storage :

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • First Aid Measures :

    • If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This chemical waste should be classified as hazardous.

  • Disposal Method : Dispose of the substance and its container in accordance with local, regional, and national regulations. This typically involves collection by a licensed hazardous waste disposal company.

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.